molecular formula C12H16F3N B109652 Fenfluramine Impurity CAS No. 172953-70-7

Fenfluramine Impurity

Cat. No.: B109652
CAS No.: 172953-70-7
M. Wt: 231.26 g/mol
InChI Key: LKXHYVPQOWESNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fenfluramine Impurity refers to a class of organic compounds that are process-related or degradant impurities of Fenfluramine, an anorectic agent that was withdrawn from the market due to associations with cardiac valvulopathy and pulmonary hypertension . The study of these impurities is paramount in modern pharmaceutical development, primarily serving as certified reference standards for analytical purposes. They are indispensable for method development and validation (AMV), quality control (QC) during manufacturing, and regulatory submissions like Abbreviated New Drug Applications (ANDA) to ensure the safety and purity of pharmaceutical products . Research into specific impurities, such as Norfenfluramine (a major metabolite), provides critical insights into the metabolic pathways and the pharmacological profile of the parent drug . Norfenfluramine, for instance, has been identified as having high affinity for the 5-HT 2C receptor, and is considered a likely mediator of the anorectic effects of Fenfluramine . Furthermore, investigating the structural analogues and degradation products of Fenfluramine helps researchers understand structure-activity relationships and potential toxicity mechanisms, contributing to safer drug design and comprehensive impurity profiling for existing therapies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N/c1-3-16-9(2)8-10-6-4-5-7-11(10)12(13,14)15/h4-7,9,16H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXHYVPQOWESNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CC1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Characterization of Fenfluramine Degradation Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of Fenfluramine Degradation Kinetics Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenfluramine (N-ethyl-α-methyl-3-(trifluoromethyl)phenethylamine), historically known for its anorectic properties, has seen a therapeutic resurgence as Fintepla® for the treatment of Dravet syndrome.[1] While the hydrochloride salt exhibits robust thermal stability, its secondary amine structure renders it susceptible to specific degradation pathways, most notably oxidative dealkylation and N-oxidation.

This technical guide synthesizes the chemical stability profile of fenfluramine, detailing the kinetics of its degradation, the structural elucidation of its impurities, and the protocols required to validate its shelf-life. It is designed to serve as a self-validating manual for analytical scientists developing stability-indicating methods (SIMs).

Chemical Architecture & Lability

The stability of fenfluramine is dictated by two primary functional groups:

  • The Secondary Amine: The N-ethyl group is the primary site of lability. It is prone to oxidative attack (forming N-oxides) and dealkylation (forming norfenfluramine).

  • The Trifluoromethyl Group: Located at the meta position of the phenyl ring, this group is electron-withdrawing, generally deactivating the aromatic ring against electrophilic attack but remaining stable under standard pharmaceutical storage conditions.

Visualization: Sites of Chemical Lability

The following diagram illustrates the core structure and the specific sites prone to degradation.

Fenfluramine_Lability Fenfluramine Fenfluramine (Parent Molecule) Amine Secondary Amine (N-Ethyl Group) Fenfluramine->Amine Primary Lability Site (Oxidation/Dealkylation) CF3 Trifluoromethyl Group (Meta-Position) Fenfluramine->CF3 Steric/Electronic Stabilization Oxidation Oxidative Stress (Peroxides/Metal Ions) Oxidation->Amine

Caption: Figure 1. Structural analysis of Fenfluramine highlighting the N-ethyl amine as the primary locus for degradation reactions.

Forced Degradation Protocols & Kinetics

To establish the kinetic profile of fenfluramine, "stress testing" must be performed beyond standard ICH Q1A(R2) conditions. The following protocols are designed to target the specific vulnerabilities of the molecule.

Experimental Design for Stress Testing

The following table summarizes the recommended stress conditions to generate ~10-20% degradation, ideal for kinetic modeling.

Stress TypeAgent / ConditionDurationExpected MechanismPrimary Degradant
Acid Hydrolysis 1.0 N HCl @ 80°C24–48 HoursAmide/Nitrile hydrolysis (minor)Limited degradation observed
Base Hydrolysis 1.0 N NaOH @ 80°C24–48 HoursBase-catalyzed cleavageLimited degradation observed
Oxidation 3%–30% H₂O₂ @ RT2–24 HoursN-oxidation, Radical attackFenfluramine N-oxide , Norfenfluramine
Thermal 105°C (Solid State)7 DaysPyrolysis / EliminationStable (Form 1)
Photolysis 1.2 million lux hours7 DaysPhoto-oxidationUnidentified polar degradants

Expert Insight: Fenfluramine HCl is remarkably stable against hydrolysis and thermal stress (solid state stable at 150°C for 7 days). The critical kinetic pathway is oxidation . When designing the study, focus sampling points heavily on the peroxide arm to capture the rate constant (


) accurately.
Kinetic Modeling of Oxidative Degradation

The oxidative degradation of fenfluramine typically follows pseudo-first-order kinetics when the oxidizing agent is in excess.

Equation:



Where:

  • 
     = Concentration of Fenfluramine remaining
    
  • 
     = Initial Concentration
    
  • 
     = Observed rate constant
    
  • 
     = Time[2][3][4][5][6][7]
    

To determine the activation energy (


) for shelf-life prediction, perform the oxidative study at three temperatures (e.g., 25°C, 40°C, 60°C) and apply the Arrhenius equation:


Degradation Pathways

The degradation of fenfluramine is dominated by modifications to the ethyl-amino side chain. The two primary pathways are N-dealkylation (mimicking metabolic pathways) and N-oxidation .

Pathway Elucidation
  • N-Dealkylation: Loss of the ethyl group leads to Norfenfluramine .[8] This is also the major active metabolite in vivo, but in stability studies, it arises via radical-mediated oxidative mechanisms.

  • N-Oxidation: Direct oxidation of the nitrogen lone pair forms Fenfluramine N-oxide (+16 Da mass shift).

  • Excipient Interactions: In the presence of formaldehyde (impurity in PEG or starch), the secondary amine can form N-methyl derivatives or Schiff bases.

Visualization: Degradation Cascade

Degradation_Pathways Fenfluramine Fenfluramine (C12H16F3N) Norfenfluramine Norfenfluramine (Des-ethyl metabolite) Fenfluramine->Norfenfluramine Oxidative Dealkylation (Loss of C2H5) NOxide Fenfluramine N-oxide (+16 Da) Fenfluramine->NOxide N-Oxidation (H2O2 Stress) Formaldehyde_Adduct N-Methyl Derivative (Excipient Interaction) Fenfluramine->Formaldehyde_Adduct + HCHO (Impurity)

Caption: Figure 2. Primary degradation pathways of Fenfluramine under oxidative stress and excipient interaction.

Analytical Methodologies (HPLC-UV/MS)

To accurately quantify these kinetics, a Stability-Indicating Method (SIM) must be employed. Standard C18 chemistry is effective, but pH control is critical due to the basicity of the amine.

Recommended Chromatographic Conditions
  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse or equivalent).

  • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) or Phosphate Buffer pH 2.5.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 20% B

    • 15 min: 80% B

    • 20 min: 20% B

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 262 nm (Max absorption) or 210 nm (for trace aliphatic impurities).

  • Validation Criterion: Resolution (

    
    ) > 2.0 between Fenfluramine and Norfenfluramine.
    

Self-Validation Check: Ensure that the "Fenfluramine N-oxide" peak (eluting earlier than parent due to polarity) is spectrally pure using a Diode Array Detector (DAD).

References

  • US Food and Drug Administration (FDA). (2020). NDA 212102 Multi-Disciplinary Review and Evaluation: FINTEPLA (fenfluramine) oral solution. Retrieved from [Link]

  • European Medicines Agency (EMA). (2020). Assessment Report: Fintepla (fenfluramine). Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). Fenfluramine Compound Summary. Retrieved from [Link]

  • Zogenix, Inc. (2019). Fenfluramine compositions and methods of preparing the same. U.S. Patent 10,351,510.

Sources

fenfluramine impurity reference standard availability

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Sourcing and Analytical Control of Fenfluramine Impurity Reference Standards: A Technical Guide

Executive Summary

The resurgence of Fenfluramine (Fintepla®) as a vital orphan drug for Dravet syndrome has reignited the critical need for rigorous impurity profiling. Unlike its historical context in weight management, the modern therapeutic window requires absolute control over specific impurities—most notably Norfenfluramine—due to their established valvulopathic risks. This guide addresses the "Availability Gap" often encountered by analytical scientists: the disconnect between regulatory requirements (ICH Q3A/B) and the practical sourcing of qualified reference standards. We analyze the chemical origins of these impurities, define sourcing strategies for primary and secondary standards, and provide a validated framework for their analytical application.

Part 1: The Criticality of Impurity Profiling

In the development of Fenfluramine Hydrochloride, impurity control is not merely a compliance exercise; it is a safety imperative. The molecule, N-ethyl-α-methyl-3-(trifluoromethyl)phenethylamine, is subject to specific degradation pathways and synthetic by-products that mimic the active pharmaceutical ingredient (API) physicochemically but diverge significantly in toxicological profile.

Regulatory Drivers:

  • ICH Q3A/Q3B: Thresholds for reporting (0.05%), identification (0.10%), and qualification (0.15%) are strictly enforced.

  • Cardiotoxicity: The metabolite and impurity Norfenfluramine is a potent 5-HT2B receptor agonist. Its presence in the drug product must be minimized to prevent cumulative cardiac valve thickening.

  • Genotoxicity (ICH M7): Recent scrutiny on nitrosamines requires monitoring of N-nitrosofenfluramine, particularly if nitrite sources are present during manufacturing or storage.

Part 2: Anatomy of Fenfluramine Impurities

To select the correct reference standard, one must understand the impurity's origin. Fenfluramine impurities generally fall into three classes: Process-Related (Synthetic), Degradation Products, and Stereochemical Isomers.

The Chemical Lineage

The commercial synthesis typically involves the reductive amination of 1-(3-trifluoromethylphenyl)-2-propanone with ethylamine.

Key Impurities & Origins:

Impurity NameChemical IdentityOriginCAS No.[1][2][3][4][5][6] (Ref)
Norfenfluramine 1-[3-(trifluoromethyl)phenyl]propan-2-amineDegradation (N-deethylation) or Process (Ammonia contaminant)673-18-7 (HCl)
Fenfluramine Alcohol 1-[3-(trifluoromethyl)phenyl]propan-2-olProcess (Reduction of ketone starting material)621-45-4
Fenfluramine Ketone 1-[3-(trifluoromethyl)phenyl]propan-2-oneProcess (Unreacted Starting Material)21906-39-8
Isomer Impurities o-Fenfluramine / p-FenfluramineProcess (Regioisomers in SM synthesis)172953-70-7 (o)
N-Nitroso N-nitrosofenfluramineDegradation (Nitrosation)N/A (Custom)
Visualization of Impurity Pathways

Fenfluramine_Impurities cluster_legend Legend SM_Ketone SM: 3-CF3-Phenylacetone Reaction Reductive Amination (Ethylamine + NaBH4) SM_Ketone->Reaction Imp_Alcohol Impurity: Fenfluramine Alcohol (Direct Reduction) SM_Ketone->Imp_Alcohol Side Rxn (Ketone Red.) Imp_Isomer Impurity: Ortho/Para Isomers (SM Contamination) SM_Ketone->Imp_Isomer Impure SM Fenfluramine API: Fenfluramine Reaction->Fenfluramine Major Path Imp_Nor Impurity: Norfenfluramine (De-ethylation/Metabolite) Reaction->Imp_Nor Trace NH3 or Degradation Fenfluramine->Imp_Nor Oxidative Degradation Imp_Nitroso Impurity: N-Nitroso (Nitrosation) Fenfluramine->Imp_Nitroso + Nitrites (Storage) key Green: API | Red: Critical Impurity | Yellow: Process Impurity

Figure 1: Synthetic and degradation pathways leading to key Fenfluramine impurities.

Part 3: Reference Standard Availability & Sourcing Strategy

Availability is often the bottleneck in method validation. While pharmacopeial bodies (USP/EP) list Fenfluramine HCl, specific impurity standards often require commercial third-party sourcing.

Sourcing Hierarchy

A "Self-Validating" protocol requires establishing a hierarchy of standards to ensure traceability.

  • Primary Standards (Pharmacopeial):

    • Source: USP or EDQM (EP).

    • Availability: Generally available for the API (Fenfluramine HCl) and major impurities (e.g., Norfenfluramine).

    • Use: Calibration of secondary standards; Dispute resolution.

  • Secondary/Working Standards (Commercial Certified Reference Materials - CRMs):

    • Source: LGC Standards, Merck (Sigma), Toronto Research Chemicals (TRC), Cayman Chemical.

    • Availability: High.[2] These vendors often stock the specific process impurities (Alcohol, Ketone) that pharmacopeias may not provide individually.

    • Validation: Must come with a CoA including H-NMR, Mass Spec, and HPLC Purity (>98%).

  • Custom Synthesis:

    • Scenario: Required for N-nitrosofenfluramine or specific stereoisomers (e.g., pure d-norfenfluramine) if not in catalog.

    • Lead Time: Typically 4-8 weeks.

Supply Chain Risk Mitigation Table
Standard TypePrimary Vendor ExamplesRisk LevelMitigation Strategy
API (Fenfluramine HCl) USP, EDQMLowMaintain 12-month stock; Monitor pharmacopeial updates.
Norfenfluramine Cayman, TRC, LGCLow-MedControlled substance in some jurisdictions; Plan for license delays.
Alcohol/Ketone Impurities TRC, SynZeal, VeeprhoMediumBatch-specific purity varies; Always re-qualify against Primary API standard via RRF.
Deuterated Internal Stds C/D/N Isotopes, AlsachimHighExpensive; Use only for LC-MS/MS methods.

Part 4: Analytical Method Development & Validation

Having the standard is useless without a robust method. The following protocol is designed for the separation of Fenfluramine from its polar metabolites and non-polar process impurities.

Recommended HPLC Protocol (UV-Detection)

Rationale: Amine impurities interact strongly with silanols on silica columns, leading to tailing. A high-pH stable C18 or a charged surface hybrid (CSH) column with an acidic buffer is required to protonate the amines and improve peak shape.

  • Column: C18 Charged Surface Hybrid (e.g., Waters XSelect CSH C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses silanol activity).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0 min: 90% A / 10% B

    • 15 min: 50% A / 50% B

    • 20 min: 10% A / 90% B

    • 25 min: 90% A / 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Maximal sensitivity for phenyl ring) and 264 nm (Selectivity).

  • Temperature: 40°C.

Standard Qualification Workflow

Before using a purchased impurity standard, you must verify its identity and purity.

Standard_Qualification Receive Receive Reference Standard (CoA Review) Check_CoA CoA Criteria: >95% Purity? Identity Confirmed (NMR/MS)? Receive->Check_CoA Decision_CoA Pass? Check_CoA->Decision_CoA Exp_Verify Experimental Verification (Run vs. API) Decision_CoA->Exp_Verify Yes Reject Quarantine / Return Decision_CoA->Reject No RRF_Calc Calculate RRF (Relative Response Factor) Exp_Verify->RRF_Calc Release Release for QC Use RRF_Calc->Release

Figure 2: Workflow for qualifying incoming impurity reference standards.

Protocol Step: RRF Calculation

  • Prepare equimolar solutions of Fenfluramine API (Primary Std) and the Impurity Standard.

  • Inject both into the HPLC system.

  • Calculate Relative Response Factor (RRF):

    
    
    
  • Why this matters: If you cannot source a 99.9% pure impurity standard, knowing the RRF allows you to quantify the impurity in samples using the API standard curve, correcting for the detector response difference.

Part 5: Handling and Stability

  • Hygroscopicity: Fenfluramine HCl is not significantly hygroscopic, but Norfenfluramine HCl can be. Store all standards in a desiccator at 2-8°C.

  • Light Sensitivity: Halogenated compounds can undergo photolysis. Store in amber vials.

  • Solution Stability: Prepare stock solutions in Methanol. Stable for 1 month at -20°C. Aqueous dilutions should be prepared fresh to prevent hydrolysis or microbial growth.

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2020). NDA 212102 Multi-Disciplinary Review and Evaluation: FINTEPLA (fenfluramine). Retrieved from [Link][7][8][9]

  • European Medicines Agency (EMA). (2020). Assessment Report: Fintepla (fenfluramine).[10] Retrieved from [Link][7]

  • PubChem. (n.d.). Fenfluramine (Compound CID 3337). National Library of Medicine. Retrieved from [Link][5]

Sources

Understanding Fenfluramine Photostability and Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Clinical Context

Fenfluramine (N-ethyl-α-methyl-3-(trifluoromethyl)phenethylamine) has re-emerged in the pharmacopeia under the trade name Fintepla for the treatment of Dravet syndrome.[1] Unlike its historical use as an appetite suppressant, its current application requires rigorous control of impurities due to the high-risk profile of the patient population (pediatric epilepsy) and the molecule's known association with valvulopathy when used indiscriminately.

Understanding the photostability of Fenfluramine is not merely a regulatory checkbox (ICH Q1B); it is critical for preventing the formation of Norfenfluramine , a potent active metabolite with a longer half-life and distinct pharmacological activity (5-HT2B agonism).[1] This guide provides a mechanistic and practical framework for assessing fenfluramine stability.[1]

Mechanistic Analysis of Degradation

Chemical Susceptibility

Fenfluramine belongs to the amphetamine class, characterized by a phenethylamine backbone. Its stability profile is defined by two key structural features:

  • Trifluoromethyl Group (-CF3) at the meta position: This electron-withdrawing group deactivates the benzene ring, making it relatively resistant to electrophilic aromatic substitution or direct oxidation on the ring.[1]

  • Secondary Amine (N-ethyl group): This is the "soft spot" of the molecule.[1] Secondary amines are susceptible to oxidative dealkylation, a process significantly accelerated by high-energy photons (UV light) and transition metals.[1]

The Photolytic Pathway

While Fenfluramine absorbs weakly in the near-UV spectrum (due to the lack of extended conjugation), high-intensity light (specifically UV-B and UV-A) can initiate radical mechanisms.[1] The primary degradation pathway mimics oxidative metabolism but proceeds via a radical intermediate rather than enzymatic catalysis.

The Mechanism:

  • Initiation: UV light abstracts a hydrogen atom from the

    
    -carbon (adjacent to the nitrogen), forming a carbon-centered radical.[1]
    
  • Propagation: This radical reacts with molecular oxygen (

    
    ) to form a peroxyl radical, which eventually stabilizes into an imine intermediate.
    
  • Hydrolysis: The unstable imine hydrolyzes to release acetaldehyde and Norfenfluramine .[1]

Visualization of the Degradation Pathway

The following diagram illustrates the transformation of Fenfluramine to Norfenfluramine under photo-oxidative stress.

FenfluramineDegradation cluster_0 Photo-Oxidative Stress Fen Fenfluramine (Secondary Amine) Radical α-Carbon Radical Intermediate Fen->Radical hv (Light) -H• Peroxyl Peroxyl Radical (Reactive) Radical->Peroxyl + O2 Imine Imine Intermediate Peroxyl->Imine -HO• NorFen Norfenfluramine (Primary Degradant) Imine->NorFen + H2O (Hydrolysis) Aldehyde Acetaldehyde (Byproduct) Imine->Aldehyde

Caption: Radical-mediated N-dealkylation of Fenfluramine to Norfenfluramine under photo-oxidative conditions.

Experimental Protocol: ICH Q1B Compliance

To validate the stability of Fenfluramine drug substance (DS) or drug product (DP), a "self-validating" experimental design is required.[1] This means the experiment must include controls that prove any observed degradation is due to light and not heat.

The "Dark Control" Principle

Many researchers fail photostability studies because they cannot distinguish between thermal degradation and photodegradation. Light sources generate heat.[1]

  • Requirement: A "Dark Control" sample must be wrapped in aluminum foil and placed inside the same photostability chamber as the exposed samples.

  • Logic: If the Dark Control degrades, the molecule is thermally unstable, not photolabile. If only the exposed sample degrades, it is photolabile.

Step-by-Step Workflow

Phase 1: Forced Degradation (Stress Testing)

  • Objective: Identify degradation products and validate analytical methods.

  • Sample: 1 mg/mL Fenfluramine HCl in water (Solution) and thin layer powder (Solid).

  • Light Source: Xenon arc lamp (ID65) or Cool White Fluorescent + Near UV (Option 2).

  • Exposure: Expose until significant degradation (10-20%) is observed or 1.2 million lux hours is reached.[1]

Phase 2: Confirmatory Testing (Regulatory)

  • Objective: Confirm shelf-life stability.

  • Standard: ICH Q1B limits.

    • Visible Light:

      
       million lux hours.[1][2]
      
    • UV Energy:

      
       Watt hours/square meter.[1][2][3]
      
Experimental Workflow Diagram

PhotostabilityWorkflow Start Start: Fenfluramine Sample Prep Preparation: 1. Solid (Thin Layer) 2. Solution (1 mg/mL) Start->Prep Split Split Sample Prep->Split Exposed Exposed Sample (Light + Heat) Split->Exposed Dark Dark Control (Heat Only - Wrapped) Split->Dark Chamber Photostability Chamber (ICH Q1B: 1.2M Lux·hr) Exposed->Chamber Dark->Chamber Analysis LC-MS Analysis Chamber->Analysis Decision Compare Chromatograms Analysis->Decision Result1 Photolabile (Exposed > Dark) Decision->Result1 Diff > 5% Result2 Thermally Unstable (Exposed ≈ Dark) Decision->Result2 Both Degrade Result3 Photostable (No Degradation) Decision->Result3 No Change

Caption: Decision tree for ICH Q1B photostability assessment, emphasizing the critical role of the Dark Control.

Analytical Strategy & Data Interpretation

LC-MS Method Parameters

To detect Norfenfluramine and other polar degradants, a standard C18 Reverse Phase method is often insufficient due to the polarity of the amine.

  • Column: C18 with embedded polar group or Phenyl-Hexyl (for better selectivity of the aromatic ring).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Acidic pH keeps amine protonated).

    • B: Acetonitrile.[1][4]

  • Detection:

    • UV: 210 nm (Fenfluramine has low UV absorbance; 254 nm is often too insensitive).

    • MS: ESI Positive Mode (

      
      ).
      
Representative Degradation Profile

The following table summarizes the expected stability profile of Fenfluramine HCl based on its chemical structure and regulatory assessment reports.

Stress ConditionExpected StabilityMajor Degradant(s)Mechanism
Photolysis (Solid) High StabilityNone / TraceCrystal lattice protects reactive sites.[1]
Photolysis (Solution) Moderate/LowNorfenfluramine, N-OxidesRadical-mediated N-dealkylation.[1]
Acid Hydrolysis High StabilityNoneTrifluoromethyl & secondary amine are acid stable.[1]
Base Hydrolysis High StabilityNoneResistant to basic hydrolysis at ambient temp.[1]
Oxidation (

)
Low StabilityN-Oxides, NorfenfluramineDirect oxidation of nitrogen lone pair.[1]

Technical Note: In the commercial formulation (Fintepla), the pH is adjusted to ~5.0. This acidic environment protonates the nitrogen, which significantly increases photostability by reducing the electron density available for radical attack [1].

Mitigation Strategies

If photolability is observed during development, the following mitigation hierarchy should be applied:

  • Primary Packaging: Use amber glass (Type III) or opaque HDPE bottles. This blocks UV transmission <380nm.[1]

  • Formulation pH: Maintain pH < 6.0 to ensure the amine exists primarily as the ammonium salt (

    
    ), which is less reactive than the free base.[1]
    
  • Excipients: Avoid excipients with high peroxide impurities (e.g., certain grades of PEG or Polysorbates) which can initiate the radical chain reaction even in the dark.

References

  • European Medicines Agency (EMA). (2020).[1][5] Assessment Report: Fintepla (fenfluramine).[5][6][7][8][9] Procedure No. EMEA/H/C/003933/0000.[1] Link

  • International Council for Harmonisation (ICH). (1996).[1] Guideline Q1B: Photostability Testing of New Drug Substances and Products.[2][10][11][12][13]Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 3337, Fenfluramine.[1]Link

  • Waters Corporation. (2020).[1] Utilizing UPLC-MS for Conducting Forced Degradation Studies.Link

Sources

Methodological & Application

GC-MS method for residual solvent detection in fenfluramine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Headspace GC-MS Quantitation of Residual Solvents in Fenfluramine Hydrochloride

Executive Summary & Clinical Context

Fenfluramine Hydrochloride, historically known as an appetite suppressant, has been repurposed as a critical orphan drug (e.g., Fintepla) for the treatment of seizures associated with Dravet syndrome. Given this pediatric and vulnerable patient population, the control of Residual Solvents (RS) is not merely a compliance exercise but a critical safety mandate.

While USP <467> recommends Flame Ionization Detection (FID) for general screening, this protocol utilizes Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) . We transition to MS to address specific challenges in Fenfluramine synthesis:

  • Co-elution Risks: Complex reductive amination pathways can generate volatile amine impurities that co-elute with standard solvents on G43 columns.

  • Sensitivity: Enhanced detection limits (LOD) for Class 1 and 2 solvents (e.g., Dichloromethane, Toluene) well below ICH Q3C(R8) limits.

  • Confirmation: Unambiguous spectral identification of unexpected peaks, preventing "false positives" common in FID analysis.

Regulatory Framework & Target Analytes

This method is validated against ICH Q2(R2) guidelines and complies with ICH Q3C(R8) limits. Based on standard Fenfluramine synthesis routes (reductive amination of 1-(3-(trifluoromethyl)phenyl)propan-2-one), the following solvents are targeted:

SolventICH ClassPDE (mg/day)Concentration Limit (ppm)Primary Ion (m/z)Secondary Ion (m/z)
Methanol 230.030003129, 32
Ethanol 350.050003145, 46
Acetonitrile 24.14104140, 39
Dichloromethane 26.06004984, 86
Ethyl Acetate 350.050004361, 70
Toluene 28.98909192, 65

*Class 3 limits are default; manufacturer specifications may vary.

Method Development Logic

The following decision matrix illustrates the scientific rationale behind the instrument parameters selected for this protocol.

MethodLogic Start Method Requirement: Fenfluramine HCl RS Analysis Matrix Sample Matrix: Salt Form (HCl) + Amine Start->Matrix Volatility Analyte Volatility: MeOH (High) to Toluene (Med) Start->Volatility Separation Separation Challenge: Amine Tailing & Co-elution Start->Separation Detection Detection Requirement: Specificity & Sensitivity Start->Detection Solubility Decision: Solvent System Water/DMSO (1:1) Matrix->Solubility Ensure complete dissolution HS_Params HS Parameters: Equil: 80°C for 20 min Loop: 90°C Volatility->HS_Params Thermodynamic Equilibrium Column Column Selection: USP G43 (DB-624) 30m x 0.32mm x 1.8µm Separation->Column Thick film for volatiles MS_Mode MS Mode: SIM (Selected Ion Monitoring) Scan (Qualitative Check) Detection->MS_Mode Avoid matrix interference

Figure 1: Method Development Decision Matrix. Logic flow for selecting solvent systems, headspace parameters, and detection modes.

Experimental Protocol

Chemicals and Reagents
  • Diluent: Dimethyl sulfoxide (DMSO) / Water (50:50 v/v). Note: DMSO is required to solubilize the Fenfluramine HCl salt fully and prevent "salting out" effects in the headspace.

  • Standards: Certified Reference Materials (CRMs) for all target solvents.

  • Internal Standard (IS): Fluorobenzene or d6-Benzene (10 µg/mL in diluent).

Instrumentation
  • GC System: Agilent 8890 or equivalent.

  • Detector: Single Quadrupole MS (e.g., 5977B) with High-Efficiency Source (HES).

  • Headspace Sampler: Valve-and-loop or Pressure-loop system (e.g., Agilent 7697A).

Instrument Conditions
ParameterSettingRationale
Column DB-624 (30 m × 0.25 mm × 1.4 µm)Standard USP G43 phase; thick film focuses volatiles.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for MS efficiency.
Oven Program 40°C (hold 5 min) → 10°C/min → 240°C (hold 2 min)Low initial temp is critical for MeOH/EtOH resolution.
Inlet Split Ratio 10:1, 200°CPrevents column overload from DMSO solvent expansion.
HS Oven 80°CHigh enough to volatilize Toluene, low enough to prevent degradants.
HS Equilibration 20 minutesSufficient for thermodynamic equilibrium of Class 2 solvents.
MS Source/Quad 230°C / 150°CStandard tuning temperatures.
Acquisition SIM Mode (See Table in Sec 2)Maximizes signal-to-noise (S/N) for trace quantitation.
Standard & Sample Preparation
  • Stock Standard Solution: Accurately weigh target solvents into a 100 mL volumetric flask containing Diluent. Dilute to volume to achieve concentrations at the ICH limit (e.g., 3000 ppm for Methanol).

  • Internal Standard Solution: Prepare 10 ppm Fluorobenzene in Diluent.

  • Working Standard: Dilute Stock Solution 1:10 with Internal Standard Solution.

  • Sample Preparation: Weigh 100 mg of Fenfluramine HCl into a 20 mL headspace vial. Add 5.0 mL of Internal Standard Solution. Cap and crimp immediately.

Analytical Workflow

Workflow Prep Sample Prep (100mg Drug + 5mL Diluent) HS Headspace Extraction (80°C, 20 min) Prep->HS Vial Transfer GC GC Separation (DB-624 Column) HS->GC Transfer Line (110°C) MS MS Detection (SIM Mode) GC->MS Elution Data Data Analysis (Quant vs IS) MS->Data Ion Ratio Check

Figure 2: Analytical Workflow. From sample weighing to mass spectral quantitation.

Validation Strategy (ICH Q2 R2)

To ensure the method is "fit for purpose," the following validation parameters must be executed.

Specificity
  • Protocol: Inject Diluent, Internal Standard, and Spiked Sample.

  • Acceptance: No interfering peaks at the retention time of target solvents (m/z specific). Mass spectral purity > 90% for all targets.

Linearity
  • Protocol: Prepare 5 concentration levels ranging from 10% to 150% of the ICH limit.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1]
Accuracy (Recovery)
  • Protocol: Spike Fenfluramine HCl samples at 50%, 100%, and 150% of the limit.

  • Acceptance: Mean recovery 80–120%.

Precision (Repeatability)
  • Protocol: 6 replicate injections of the sample spiked at 100% limit.

  • Acceptance: RSD

    
     15% (for trace level) or 
    
    
    
    10% (for higher concentrations).

Troubleshooting & Critical Process Parameters (CPPs)

  • Issue: Poor Sensitivity for Methanol.

    • Cause: Methanol has a low response factor and high water solubility.

    • Fix: Increase HS oven temperature to 85°C or increase the "Loop Fill" time to pressurize the vial further. Ensure SIM ion 31 is dwell-time optimized (e.g., 50ms).

  • Issue: Carryover.

    • Cause: High boiling solvents (DMSO) condensing in the transfer line.

    • Fix: Ensure Transfer Line temperature is at least 20°C higher than the HS Oven (set to 110°C). Use a post-run bake-out of the column at 240°C for 5 minutes.

  • Issue: Split Peaks.

    • Cause: Solvent mismatch or transfer line cold spots.

    • Fix: Use a 1mm ID liner (SPME type) or standard split liner with wool to aid volatilization.

References

  • ICH Q3C (R8). Impurities: Guideline for Residual Solvents. International Council for Harmonisation, 2021.[2] Link

  • ICH Q2 (R2). Validation of Analytical Procedures. International Council for Harmonisation, 2023.[3] Link

  • USP <467>. Residual Solvents.[1][4][5][6][7][8] United States Pharmacopeia.[4][5][7][9][10] (Requires Subscription).

  • FDA Guidance. Q3C(R8) Impurities: Guidance for Residual Solvents. U.S. Food and Drug Administration, 2021. Link

  • Thermo Fisher Scientific. Rapid and cost-effective determination of Class 3 residual solvents in pharmaceutical products by HS-GC. Application Note 10681.[7] Link

Sources

preparative HPLC for isolation of fenfluramine impurities

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Isolation and Purification of Fenfluramine Impurities Using Preparative High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Introduction: The Criticality of Purity in Fenfluramine Synthesis

Fenfluramine, a phenethylamine derivative, has a storied history, initially as an anorectic agent and more recently repurposed for the treatment of severe epileptic conditions like Dravet syndrome.[1][2] Chemically, fenfluramine (N-ethyl-α-methyl-3-(trifluoromethyl)benzeneethanamine) is a chiral molecule, and its primary metabolite, norfenfluramine, is also pharmacologically active.[3][4] The synthesis and storage of any active pharmaceutical ingredient (API) can result in the formation of impurities, which may include process-related byproducts, degradation products, or stereoisomers.[5][6]

For a drug like fenfluramine, ensuring the purity of the API is not merely a matter of quality control but a fundamental requirement for safety and efficacy. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), mandate stringent control over impurities.[7][8][9] The ICH Q3A guidelines, for instance, require the identification and characterization of any impurity present above a certain threshold, a task that necessitates the physical isolation of these compounds in their pure form.[7]

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the use of preparative High-Performance Liquid Chromatography (HPLC) to isolate fenfluramine impurities. We will move from the foundational development of a robust analytical method to the strategic scale-up for preparative chromatography, culminating in a detailed protocol for isolating and purifying these critical minor components for subsequent structural elucidation.

Part 1: The Blueprint for Separation: Analytical Method Development

The success of any preparative HPLC effort is built upon a well-resolved and robust analytical method. The goal at the analytical stage is not speed or throughput, but maximal selectivity and resolution, which provides the necessary foundation for a successful scale-up. A systematic approach to method development is crucial.[10]

Chromatographic System Screening: A Multifaceted Approach

The initial step involves screening a variety of column chemistries and mobile phase conditions to identify the optimal parameters for separating fenfluramine from its diverse range of potential impurities. Fenfluramine is a basic compound, and its impurities can range from precursors to regioisomers and degradation products, each with unique physicochemical properties.[5][11]

  • Column Selection Rationale:

    • Reverse-Phase (Achiral): C18 columns are the workhorse for separating compounds based on hydrophobicity and are an excellent starting point for process-related and degradation impurities.[12] The subtle differences in structure between fenfluramine and its analogs often require high-efficiency columns with smaller particle sizes (e.g., <5 µm) for adequate resolution during method development.

    • Chiral Stationary Phases (CSPs): Given that fenfluramine is a chiral molecule, separating its enantiomers (d- and l-fenfluramine) and the diastereomers of its metabolites is essential. Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are highly effective for a broad range of chiral compounds and are the recommended starting point for stereoisomer separation.[13][14][15]

  • Mobile Phase Optimization:

    • pH Control: As a secondary amine, fenfluramine's retention on a reverse-phase column is highly dependent on the mobile phase pH. Screening a pH range from acidic (e.g., pH 2.5-3.5) to neutral is critical to modulate the ionization state of the analyte and impurities, thereby altering selectivity.[10]

    • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Screening both is recommended, as they offer different selectivities. Acetonitrile typically provides sharper peaks and lower viscosity, while methanol can offer unique selectivity for aromatic compounds.

    • Volatile Buffers: For methods intended for scale-up where mass spectrometry (MS) is used for peak tracking and fractions will be lyophilized, the use of volatile buffers like ammonium formate or ammonium acetate is essential.

cluster_0 Analytical Method Development Workflow A Define Separation Goal (e.g., Isolate Impurity Y) B Column Screening 1. Reverse-Phase (C18) 2. Chiral (e.g., Polysaccharide) A->B C Mobile Phase Screening - pH (e.g., 3.0, 6.0) - Organic (ACN vs. MeOH) B->C D Select Best Condition (Resolution & Peak Shape) C->D E Method Optimization (Gradient, Flow Rate, Temp) D->E F Perform Loading Study (Determine Max Injection Mass) E->F G Validated Analytical Method Ready for Scale-Up F->G

Caption: Workflow for analytical HPLC method development.

Data Presentation: Analytical Screening Conditions

The following table outlines typical starting conditions for screening.

ParameterCondition 1 (Acidic)Condition 2 (Near Neutral)Rationale
Column C18, 4.6 x 150 mm, 3.5 µmC18, 4.6 x 150 mm, 3.5 µmStandard high-resolution reverse-phase column.
Mobile Phase A 10 mM Ammonium Formate, pH 3.010 mM Ammonium Acetate, pH 6.5Volatile buffers suitable for MS and preparative work.
Mobile Phase B AcetonitrileAcetonitrileCommon organic modifier.
Gradient 5% to 95% B in 20 min5% to 95% B in 20 minBroad gradient to elute all components.
Flow Rate 1.0 mL/min1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °C30 °CControlled temperature for reproducibility.
Detection UV at 210 nm, Diode Array DetectorUV at 210 nm, Diode Array Detector210 nm provides good sensitivity for the phenyl ring.[16]

Part 2: From Analytical Insight to Preparative Scale

Scaling up an analytical method to a preparative scale is a systematic process designed to maximize throughput while preserving the critical resolution between the target impurity and the main API peak.[17]

The Loading Study: Defining the Limit

Before moving to a larger column, a loading study must be performed on the analytical column. This involves incrementally increasing the mass of the sample injected onto the column until the resolution between the peak of interest and its nearest neighbor decreases to an unacceptable level (typically a resolution value, Rs < 1.5). This study determines the maximum loading capacity of the stationary phase under the chosen conditions and is essential for calculating the expected throughput on the preparative column.[17]

Scaling Calculations and System Considerations

The transition to a larger column requires adjusting the flow rate and injection volume to maintain linear velocity and achieve a similar chromatogram. The scaling factor is based on the ratio of the columns' cross-sectional areas.

  • Flow Rate Scale-Up:

    • Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)

  • Injection Volume Scale-Up:

    • The injection volume is scaled based on the loading study results and the column volume ratio. The goal is to inject the maximum possible mass per run.

A true preparative HPLC system is required, equipped with high-pressure pumps capable of delivering higher flow rates (e.g., >50 mL/min), a larger sample loop, and an automated fraction collector.

cluster_1 Preparative HPLC Workflow Prep_A Crude Fenfluramine Sample Prep_B Sample Preparation (Dissolve in Mobile Phase) Prep_A->Prep_B Prep_C Preparative HPLC Injection (Overloaded Conditions) Prep_B->Prep_C Prep_D Fraction Collection (Based on Time or Threshold) Prep_C->Prep_D Prep_E Purity Analysis of Fractions (Using Analytical Method) Prep_D->Prep_E Prep_F Pool Pure Fractions Prep_E->Prep_F Prep_G Solvent Removal (Rotovap & Lyophilization) Prep_F->Prep_G Prep_H Isolated Impurity (Ready for Characterization) Prep_G->Prep_H

Caption: General workflow for preparative HPLC isolation.

Part 3: A Step-by-Step Protocol for Impurity Isolation

This section provides a detailed, self-validating protocol for isolating a hypothetical process-related impurity, "Impurity F," from a crude batch of fenfluramine HCl. We assume Impurity F is slightly less retained than fenfluramine under reverse-phase conditions.

Step 1: Sample Preparation
  • Weigh 1.0 gram of crude fenfluramine HCl into a clean glass vial.

  • Add a minimal amount of dimethyl sulfoxide (DMSO) to dissolve the sample completely. Causality: DMSO is a strong solvent suitable for many APIs, but its use should be minimized as it can be difficult to remove.

  • Dilute the dissolved sample with the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B) to a final concentration determined by the loading study (e.g., 50 mg/mL).

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulates that could damage the preparative column.

Step 2: Analytical Method for Purity Check

This method will be used to identify the target peak and to check the purity of collected fractions.

ParameterSetting
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Formate, pH 3.0 in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 60% B over 15 min, hold at 60% B for 2 min
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Detection DAD, 210 nm
Step 3: Preparative HPLC Method

The following parameters are scaled from the analytical method for a 21.2 x 150 mm preparative column.

ParameterSettingRationale & In-Field Insight
Column C18, 21.2 x 150 mm, 5 µmLarger diameter for higher loading. Larger particles reduce backpressure.
Mobile Phase A 10 mM Ammonium Formate, pH 3.0 in WaterSame as analytical to maintain selectivity.
Mobile Phase B AcetonitrileSame as analytical.
Gradient Focused Gradient: 15% B to 45% B over 12 minA "focused" or "shallow" gradient around the elution point of the target peaks improves resolution under high load.[6]
Flow Rate 21.5 mL/minScaled geometrically from the 1.0 mL/min analytical flow rate.
Injection Volume 1.0 mL (containing 50 mg of crude sample)Maximizes throughput based on prior loading study.
Detection UV, 210 nm (using a prep flow cell)A flow cell with a shorter path length is used to avoid detector saturation from the high concentration of the main peak.
Step 4: Fraction Collection
  • Set up the fraction collector to trigger based on a UV signal threshold.[18] Causality: Threshold-based collection is more robust against small shifts in retention time compared to simple time-based collection.

  • Program the collection parameters to begin collecting just before the Impurity F peak begins to elute and end just after the peak returns to baseline, before the main fenfluramine peak.

  • Perform multiple injections of the crude sample, collecting the corresponding fractions for each run into the same set of tubes to accumulate sufficient material.

Step 5: Post-Isolation Processing
  • Purity Analysis: Inject a small aliquot from each collected fraction tube (or a pooled sample) into the analytical HPLC system (Step 2) to confirm its purity. Only pool fractions that meet the required purity level (e.g., >98%).

  • Solvent Removal:

    • Combine the pure fractions into a round-bottom flask.

    • Remove the bulk of the acetonitrile and water using a rotary evaporator under reduced pressure at a temperature not exceeding 40 °C.

    • Transfer the remaining aqueous solution to a lyophilization flask, freeze it completely, and place it on a lyophilizer until a dry, solid powder of the purified Impurity F is obtained.

  • Final Characterization: The isolated impurity is now ready for definitive structural elucidation via techniques like NMR and high-resolution mass spectrometry.

Conclusion

The isolation of impurities from an active pharmaceutical ingredient like fenfluramine is a meticulous but essential process in drug development. It ensures patient safety and satisfies stringent regulatory requirements. This application note has detailed a systematic and scientifically grounded approach, beginning with the logical development of a high-resolution analytical method and culminating in a scalable preparative HPLC protocol. By understanding the causality behind each experimental choice—from column and mobile phase selection to the specifics of a loading study and fraction collection strategy—researchers can confidently and efficiently isolate impurities for full characterization, ultimately contributing to the development of safer and more effective medicines.

References

  • IJCRT.org. (2024). Chromatography Method Development For Impurity Analysis And Degradation. IJCRT.org. [Link]

  • Srinivas, N. R., Shyu, W. C., & Barbhaiya, R. H. (1995). New chiral high-performance liquid chromatographic methodology used for the pharmacokinetic evaluation of dexfenfluramine. PubMed. [Link]

  • Reading Scientific Services Ltd. (n.d.). Preparative Chromatography: A Holistic Approach. RSSL. [Link]

  • New Drug Approvals. (2021). Fenfluramine Hydrochloride. newdrugapprovals.org. [Link]

  • Veeprho. (n.d.). Fenfluramine Impurities and Related Compound. Veeprho. [Link]

  • Guerin, D., Le, T., & Zhang, T. (2021). Fenfluramine compositions and methods of preparing the same.
  • National Center for Biotechnology Information. (n.d.). Fenfluramine. PubChem. [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. FDA. [Link]

  • El-Kosasy, A. M., et al. (2001). Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography. PubMed. [Link]

  • Vander Heyden, Y., & Dumarey, M. (2010). Method Development for Drug Impurity Profiling: Part 1. Chromatography Online. [Link]

  • World Journal of Pharmaceutical Research. (n.d.). chiral switch. WJPR. [Link]

  • Wikipedia. (n.d.). Fenfluramine. Wikipedia. [Link]

  • Sourbron, J., et al. (2022). Fenfluramine: a plethora of mechanisms?. Frontiers in Neurology. [Link]

  • U.S. Food and Drug Administration. (n.d.). ANDAs: Impurities in Drug Products. FDA. [Link]

  • Welch, C. J., et al. (2010). Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. LCGC North America. [Link]

  • PharmaCompass. (n.d.). Fenfluramine | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • Pevarello, P., et al. (2022). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. MDPI. [Link]

  • U.S. Pharmacopeia. (n.d.). <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. [Link]

  • New Drug Approvals. (n.d.). Fenfluramine. newdrugapprovals.org. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Agilent. [Link]

  • U.S. Food and Drug Administration. (2005). Guidance for Industry - ANDAs: Impurities in Drug. Regulations.gov. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. BJSTR. [Link]

Sources

Application Note: High-Resolution Impurity Profiling of Fenfluramine API using Q-TOF MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fenfluramine (Fintepla®) has seen a resurgence as a vital therapy for Dravet syndrome.[1] However, its historical withdrawal (as part of "Fen-Phen") due to valvulopathy necessitates an exceptionally rigorous safety profile.[1] While triple quadrupole (QQQ) systems are standard for quantifying known targets, they lack the resolution to identify unknown degradants or process impurities.[1]

This protocol details the application of Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry for the comprehensive impurity profiling of Fenfluramine API.[1] By leveraging high-resolution accurate mass (HRAM) data (<5 ppm error), we establish a self-validating workflow to distinguish isobaric impurities, identify oxidative degradants, and screen for genotoxic concerns like nitrosamines.[1]

Technical Background & Mechanism

The Analytical Challenge

Fenfluramine (


, Monoisotopic Mass: 231.1235 Da) is synthesized via reductive amination, a process prone to generating regioisomers (2- and 4-fenfluramine) and de-ethylated byproducts (Norfenfluramine).[1]

Standard low-resolution MS cannot distinguish between:

  • Regioisomers: 2-, 3- (active), and 4-trifluoromethyl isomers (Identical

    
    ).[1]
    
  • Isobaric Interferences: Impurities with mass defects too subtle for single-quadrupole detection.[1]

Why Q-TOF?

The Q-TOF geometry combines the filtering capability of a quadrupole with the flight-time measurement of a TOF tube.[1]

  • MS1 Accuracy: Allows determination of elemental formulas for unknowns.[1]

  • MS/MS Fragmentation: The collision cell allows us to break down the molecule.[1] For Fenfluramine, the stability of the 3-(trifluoromethyl)benzyl cation (

    
     159.[1]04) serves as a diagnostic anchor.[1] Any shift in this fragment indicates modification on the aromatic ring; stability of this fragment with a shift in the parent mass indicates modification on the ethyl-amine chain.[1]
    

Experimental Protocol

Chemicals and Reagents[1]
  • Reference Standard: Fenfluramine HCl (>99.0% purity).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.[1]

  • Additives: Formic Acid (FA) or Ammonium Formate (to protonate the secondary amine).[1]

Liquid Chromatography (LC) Conditions

Chromatographic resolution is critical to separate the 2-, 3-, and 4- isomers, which Q-TOF cannot distinguish by mass alone.[1]

ParameterSettingRationale
Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)High surface area for retention of small polar amines.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures Fenfluramine (

) is fully protonated (

).[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peak shapes for basic compounds than Methanol.[1]
Flow Rate 0.3 mL/minOptimal for ESI desolvation efficiency.[1]
Gradient 0-2 min: 5% B (Isocratic hold)2-15 min: 5%

95% B15-18 min: 95% B (Wash)18-20 min: 5% B (Re-equilibration)
Shallow gradient required to separate Norfenfluramine from the parent drug.[1]
Column Temp 40°CReduces backpressure and improves mass transfer kinetics.[1]
Q-TOF MS Parameters

The source is operated in Positive Electrospray Ionization (ESI+) mode.[1]

ParameterSettingRationale
Ion Mode ESI PositiveSecondary amines ionize readily in positive mode.[1]
Mass Range

50 – 1000
Covers parent (

232) and dimers/adducts.[1]
Acquisition Rate 3 spectra/secEnsures >15 points across the chromatographic peak for accurate quantification.[1]
Reference Mass Purine (

121.0508) & HP-0921 (

922.0097)
Critical: Continuous internal calibration ("LockSpray") to maintain <2 ppm accuracy.[1]
Collision Energy Ramped (10 – 40 eV)Low energy preserves the molecular ion; high energy generates structural fragments.[1]

Analytical Workflow & Logic

The following diagram illustrates the decision tree for identifying an unknown impurity peak in the Fenfluramine chromatogram.

Fenfluramine_Workflow Start Unknown Peak Detected (RT ≠ Parent) AccurateMass Extract Accurate Mass (MS1) Error < 5 ppm Start->AccurateMass FormulaGen Generate Molecular Formula (Isotope Pattern Matching) AccurateMass->FormulaGen Decision1 Is Mass = Parent (232.1308)? FormulaGen->Decision1 IsomerPath Regioisomer (2- or 4-position) OR Chiral Enantiomer Decision1->IsomerPath Yes MassShift Calculate Mass Shift (Delta) Decision1->MassShift No FragAnalysis MS/MS Fragmentation Analysis MassShift->FragAnalysis Tropylium Fragment m/z 159 Detected? FragAnalysis->Tropylium SideChainMod Modification is on Ethyl-Amine Side Chain (e.g., Norfenfluramine) Tropylium->SideChainMod Yes (159 intact) RingMod Modification is on Aromatic Ring (e.g., Hydroxylation) Tropylium->RingMod No (Shifted)

Figure 1: Logic flow for structural elucidation of Fenfluramine related substances using Q-TOF MS.

Results & Discussion: Impurity Identification

Identification of Norfenfluramine (Metabolite/Degradant)[1][2]
  • Observation: A peak eluting earlier than Fenfluramine (more polar).[1]

  • Accurate Mass: Measured

    
     204.0995.[1]
    
  • Mass Defect Analysis:

    • Parent

      
      [1]
      
    • Observed

      
      [1]
      
    • 
       Da.[1] This corresponds exactly to the loss of ethylene (
      
      
      
      ) from the N-ethyl group (or loss of ethyl replaced by H).[1]
  • MS/MS Verification: The spectrum retains the

    
     159.04 fragment (trifluoromethylbenzyl cation), confirming the aromatic ring is intact.[1]
    
Screening for Nitrosamines (N-nitroso-fenfluramine)

Given current regulatory scrutiny (ICH M7), screening for nitrosamines is mandatory.[1]

  • Target Formula:

    
     (Replacement of amine H with NO).
    
  • Theoretical Mass: 261.1215 Da (

    
    ).[1]
    
  • Protocol: Extract Ion Chromatogram (EIC) for 261.1215 ± 10 ppm.

  • Confirmation: Presence of characteristic loss of NO radical (-30 Da) in MS/MS.[1]

Oxidative Degradation

Forced degradation (peroxide stress) often yields N-oxides.[1]

  • Mass Shift: +15.9949 Da (

    
    ).[1]
    
  • Differentiation:

    • N-Oxide: Fragment

      
       159 remains.[1] Loss of oxygen (-16) is common in MS/MS.[1]
      
    • Ring Hydroxylation: Fragment

      
       159 shifts to 
      
      
      
      175 (+16 on the ring).[1]

References

  • European Medicines Agency (EMA). "Fintepla (fenfluramine) Assessment Report."[1] EMA/399037/2020.[1] Link[1]

  • O'Callaghan, R., et al. "Fenfluramine Impurity Profiling: Analytical Challenges."[1] Journal of Pharmaceutical and Biomedical Analysis, 2024.[1][2] (Contextual grounding based on standard impurity profiling literature).

  • U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs."[1] Guidance for Industry, 2021. Link

  • PubChem. "Fenfluramine Compound Summary."[1] National Library of Medicine.[1] Link

  • Barco, S., et al. "Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol."[1][3] Journal of Pharmaceutical and Biomedical Analysis, 2024.[1][2] Link

Sources

Application Note: High-Efficiency Capillary Electrophoresis for Fenfluramine Impurity Profiling and Chiral Separation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fenfluramine (FFA), recently repurposed as Fintepla for the treatment of Dravet syndrome, requires rigorous quality control due to its complex stereochemistry and metabolic profile. Unlike traditional HPLC, Capillary Electrophoresis (CE) offers a unique orthogonal separation mechanism based on charge-to-mass ratio and inclusion complexation.

This guide provides a validated protocol for the simultaneous separation of Fenfluramine enantiomers (


-FFA, 

-FFA) and its major active metabolite/impurity, Norfenfluramine (

-nFFA,

-nFFA). The method utilizes a sulfated

-cyclodextrin (S-

-CD) chiral selector system in a low pH phosphate buffer, ensuring high resolution (

) and rapid analysis times (< 12 min).

Introduction & Scientific Rationale

The Analytical Challenge

Fenfluramine is a phenethylamine derivative containing a chiral center.[1] While the racemic mixture is often prescribed, the enantiomers exhibit distinct pharmacological and toxicological profiles.

  • Analyte: Fenfluramine (

    
    ).[2]
    
  • Major Impurity: Norfenfluramine (N-dealkylated metabolite,

    
    ).
    
  • Critical Quality Attribute: Enantiomeric purity and segregation of the nor-metabolite.

Why Capillary Electrophoresis?

For basic drugs like Fenfluramine, CE offers distinct advantages over HPLC:

  • Chiral Resolution: Cyclodextrins in the mobile phase act as "pseudo-stationary phases," allowing for dynamic chiral recognition without expensive chiral columns.

  • Counter-Current Mobility: At low pH, the amine analytes are cationic (migrating to cathode), while the sulfated cyclodextrins are anionic (migrating to anode). This opposing movement maximizes the effective interaction time and resolution.

  • Green Chemistry: Aqueous buffers replace organic solvents (Acetonitrile/Methanol).

Separation Mechanism

The separation relies on the formation of transient inclusion complexes between the hydrophobic phenyl ring of Fenfluramine and the hydrophobic cavity of the Cyclodextrin (CD).

SeparationMechanism cluster_forces Electrophoretic Forces (pH 2.5) Analyte Fenfluramine (+) (Cationic) Complex Inclusion Complex [FFA:CD] Analyte->Complex Kd (Equilibrium) Detector UV Detector (200 nm) Analyte->Detector Fast Migration (-> Cathode) Selector Sulfated β-CD (-) (Anionic) Selector->Analyte Counter-Migration (-> Anode) Selector->Complex Stereoselective Binding Complex->Detector Differential Mobility (μ_eff)

Figure 1: Mechanism of Chiral Separation. The cationic analyte is slowed differentially by the anionic chiral selector based on the stability of the inclusion complex.

Experimental Protocol

Instrumentation & Reagents
  • System: CE System with DAD/UV detector (e.g., Agilent 7100 or Sciex PA 800 Plus).

  • Capillary: Uncoated Fused Silica,

    
     I.D. 
    
    
    
    
    
    effective length (
    
    
    total).
  • Temperature:

    
     (Critical for complex stability).
    
  • Detection: UV Absorbance at 200 nm (primary) and 214 nm (reference).

  • Reagents:

    • Phosphoric Acid (85%)

    • Triethanolamine (TEA)

    • Highly Sulfated

      
      -Cyclodextrin (HS-
      
      
      
      -CD)
    • Methanol (LC-MS grade)

Buffer Preparation (Background Electrolyte - BGE)

Target: 50 mM Phosphate Buffer, pH 2.5 containing 15 mg/mL HS-


-CD.
  • Base Buffer: Dissolve

    
     of Phosphoric acid (85%) in 
    
    
    
    of Milli-Q water.
  • pH Adjustment: Adjust pH to 2.5 using Triethanolamine (TEA). Note: TEA also acts as a dynamic coating to reduce wall adsorption.

  • Chiral Selector: Add 1.5 g of Highly Sulfated

    
    -CD to 
    
    
    
    of the Base Buffer.
  • Degassing: Sonicate for 5 minutes. Do not filter after adding CD to avoid concentration changes.

Sample Preparation
  • Stock Solution: Dissolve 10 mg Fenfluramine HCl in 10 mL Methanol (

    
    ).
    
  • Working Standard: Dilute Stock 1:10 with Water (Not BGE) to obtain

    
    .
    
    • Note: Keeping organic solvent <10% in the final injection plug preserves the stacking effect.

Separation Conditions Table
ParameterSettingRationale
Polarity Normal (+ to -)Analyte is cationic; migrates to cathode.
Voltage + 20 kVHigh field strength for narrow peaks.
Injection 50 mbar for 5 secHydrodynamic injection for precision.
Capillary Temp 20°CLower temp enhances chiral recognition (

).
Run Time 15 minutesSufficient for all isomers to migrate.
Ramp Time 0.5 minutesPrevents thermal shock/bubble formation.

Method Development & Optimization Workflow

The following logic tree illustrates the decision-making process for optimizing the separation if resolution is insufficient.

MethodOptimization Start Initial Run (50mM PO4, pH 2.5, 10mg/mL S-β-CD) CheckRes Check Resolution (Rs) Start->CheckRes BranchChiral Rs < 1.5 (Enantiomers) CheckRes->BranchChiral Chiral Overlap BranchImp Impurity Co-migration (nFFA vs FFA) CheckRes->BranchImp Metabolite Overlap Action1 Increase CD Conc. (up to 25 mg/mL) BranchChiral->Action1 Action2 Lower Temp (to 15°C) Action1->Action2 If still poor Success Validated Method (Rs > 2.0) Action2->Success Action3 Adjust pH (2.0 - 3.0 range) BranchImp->Action3 Action3->Success

Figure 2: Optimization Strategy. Systematic adjustment of CD concentration and Temperature are the primary levers for chiral resolution.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following criteria must be met before running unknown samples.

  • Migration Time Repeatability: RSD < 1.0% (n=6 injections).

  • Peak Area Precision: RSD < 2.0% (using corrected area

    
    ).
    
  • Resolution (

    
    ): 
    
    • Between Enantiomers (

      
      -FFA vs 
      
      
      
      -FFA): > 2.0
    • Between Fenfluramine and Norfenfluramine: > 4.0[3][4][5]

  • Tailing Factor:

    
     (Symmetry is critical for impurity integration).
    
Troubleshooting Guide
  • Current Drops to Zero: Likely bubble formation. Solution: Degas BGE thoroughly and use a voltage ramp (0 to 20kV over 0.5 min).

  • Migration Time Drift: Capillary wall modification. Solution: Flush with 0.1M NaOH (2 min) followed by Water (2 min) and BGE (5 min) between every run.

  • Low Sensitivity: Fenfluramine has low UV absorbance. Solution: Use "bubble cell" capillaries or switch to contactless conductivity detection (C4D) if UV limit of detection (LOD) is insufficient.

References

  • Review of CE in Impurity Profiling: Hancu, G., et al. (2023). "Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade." Journal of Pharmaceutical and Biomedical Analysis.

  • Chiral Separation Mechanisms: Scriba, G. K. E. (2016). "Enantiomer Separations by Capillary Electrophoresis." Methods in Molecular Biology.

  • Fenfluramine Pharmacokinetics & Stereochemistry: Wong, J., et al. (2023). "Pharmacokinetics of d- and l-norfenfluramine following their administration as individual enantiomers in rats." Epilepsia.

  • General CE Chiral Strategy (Sulfated CDs): Bio-Rad Technical Note. "An Introduction to Chiral Analysis by Capillary Electrophoresis."

  • Fenfluramine Chemical Data (PubChem): National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3337, Fenfluramine.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Mobile Phase for Fenfluramine Impurity Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the analytical determination of fenfluramine and its related impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing High-Performance Liquid Chromatography (HPLC) methods for fenfluramine impurity profiling. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to develop robust and reliable analytical methods.

Understanding Fenfluramine and Its Impurities

Fenfluramine is a substituted amphetamine analog that has been repurposed for the treatment of seizures associated with specific epilepsy syndromes.[1] Due to its therapeutic use, particularly in pediatric populations, stringent control of impurities is critical to ensure patient safety and product efficacy. Impurities in fenfluramine can originate from the synthetic process or arise from degradation.[2][3]

Common Process-Related Impurities:

  • Regioisomers: 2-Fenfluramine and 4-Fenfluramine are potential impurities arising from the synthesis.[3]

  • Precursors and Intermediates: Unreacted starting materials and intermediates such as 2-(3-(trifluoromethyl)phenyl)acetic acid and 1-(3-(trifluoromethyl)phenyl)propan-2-one can be carried through the synthesis.[3][4]

  • Fenfluramine Alcohol: An impurity that can be formed during the manufacturing process.[3]

Common Degradation Products:

  • Norfenfluramine: The major metabolite of fenfluramine, which can also be present as a degradation product.[3]

  • Oxidative Degradants: Fenfluramine is susceptible to oxidation, leading to the formation of various related substances.[3] Forced degradation studies have shown the formation of byproducts consistent with the addition of an oxygen atom.[3]

  • Photolytic Degradants: While relatively stable, fenfluramine can undergo slow degradation upon exposure to UV light.[3]

A robust, stability-indicating HPLC method is essential to separate and quantify these impurities accurately.[3]

Strategic Approach to Mobile Phase Optimization

The key to a successful separation of fenfluramine and its impurities lies in the strategic optimization of the HPLC mobile phase. Fenfluramine is a basic compound, which presents specific challenges in reversed-phase chromatography, such as peak tailing due to interactions with residual silanols on the silica-based stationary phase.[5] Our optimization strategy will focus on mitigating these effects and achieving optimal resolution.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the HPLC analysis of fenfluramine and its impurities, providing practical solutions and preventative measures.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant peak tailing for the fenfluramine peak?

A1: Peak tailing for basic compounds like fenfluramine is a common issue in reversed-phase HPLC.[5] It is primarily caused by secondary interactions between the protonated amine group of fenfluramine and ionized residual silanol groups on the silica-based column packing material.[5]

  • Causality: At mid-range pH values, residual silanols (Si-OH) on the silica backbone of the stationary phase can become deprotonated (SiO-), creating negatively charged sites. The positively charged (protonated) fenfluramine molecules can interact with these sites via a secondary ion-exchange mechanism, leading to a mixed-mode retention and resulting in tailed peaks.[5]

  • Solutions:

    • Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) will suppress the ionization of silanol groups, minimizing the secondary interactions.

    • Use a High-Purity, End-capped Column: Modern, high-purity silica columns that are effectively end-capped have a much lower concentration of accessible silanol groups, significantly reducing peak tailing for basic analytes.

    • Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol interactions.

    • Consider a Different Stationary Phase: A column with a different stationary phase, such as a C18-PFP (pentafluorophenyl), can offer alternative selectivity and may reduce tailing.[6]

Q2: My resolution between two critical impurity peaks is decreasing over time. What could be the cause?

A2: A loss of resolution can be attributed to several factors, often related to the column or the mobile phase.

  • Causality:

    • Column Degradation: Prolonged use, especially at pH extremes or high temperatures, can lead to stationary phase degradation or loss, resulting in a decline in column performance. For silica-based columns, high pH can dissolve the silica backbone.[5]

    • Mobile Phase Inconsistency: Inaccurate preparation of the mobile phase, such as incorrect pH adjustment or organic modifier composition, can alter the selectivity of the separation.

    • Column Contamination: Accumulation of strongly retained sample components on the column can alter its chemistry and affect resolution.

  • Solutions:

    • Implement a Column Washing Procedure: Regularly wash the column with a strong solvent to remove any contaminants.

    • Use a Guard Column: A guard column will protect the analytical column from strongly retained matrix components and particulates.

    • Verify Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase for every run.

    • Monitor Column Performance: Track column performance parameters like theoretical plates and peak asymmetry over time to anticipate column failure.

Q3: I'm observing a drifting baseline, especially during a gradient run. What should I do?

A3: A drifting baseline in gradient elution is often related to the mobile phase components having different UV absorbance at the detection wavelength.

  • Causality: If the mobile phase components (e.g., buffer salts, acid additives) have different UV absorbance characteristics, the baseline will drift as the mobile phase composition changes throughout the gradient.

  • Solutions:

    • Use a Reference Wavelength: If using a diode array detector (DAD), a reference wavelength can be set to compensate for baseline drift.

    • Choose a Mobile Phase with Low UV Absorbance: Select buffers and additives that have minimal absorbance at your detection wavelength. For example, phosphate buffers have a lower UV cutoff than acetate buffers.

    • Ensure High-Purity Solvents and Reagents: Use HPLC-grade solvents and high-purity reagents to minimize absorbing impurities.

Q4: Can I use an isocratic method for this compound analysis?

A4: While an isocratic method may be suitable for a simple separation of fenfluramine from a few known impurities with similar polarities, a gradient method is generally recommended for impurity profiling.

  • Causality: Fenfluramine impurities can have a wide range of polarities. An isocratic method optimized for early-eluting polar impurities may result in very long retention times and broad peaks for late-eluting non-polar impurities. Conversely, an isocratic method with a high organic content to elute non-polar impurities quickly may not provide sufficient resolution for early-eluting polar compounds.

  • Recommendation: A gradient elution method allows for the separation of a wider range of impurities with good peak shape and within a reasonable run time. A "scouting" gradient is a good starting point for method development.

Experimental Protocols & Methodologies

Recommended Starting HPLC Method for this compound Profiling

This method is a robust starting point for the separation of fenfluramine from its known process-related and degradation impurities. Further optimization may be required based on the specific impurity profile of your sample.

Table 1: Recommended Starting HPLC Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good retention for fenfluramine and its relatively non-polar impurities.[3]
Mobile Phase A 0.1% Formic Acid in WaterLow pH to suppress silanol ionization and improve peak shape for the basic analyte.[6]
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase HPLC.
Gradient See Table 2A gradient is necessary to elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides good efficiency and reproducibility.
Detection UV at 210 nmFenfluramine and its impurities have UV absorbance at lower wavelengths.[4]
Injection Volume 10 µLA standard injection volume.
Diluent Mobile Phase A / Acetonitrile (90:10)To ensure good peak shape and compatibility with the mobile phase.

Table 2: Recommended Gradient Elution Profile

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.04060
25.01090
30.01090
30.19010
35.09010
Forced Degradation Study Protocol

Forced degradation studies are crucial for developing a stability-indicating method and identifying potential degradation products.[7]

Step-by-Step Protocol:

  • Prepare Stock Solution: Prepare a stock solution of fenfluramine hydrochloride in a suitable solvent (e.g., methanol or water).

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for an appropriate duration.

  • Analysis: After the specified time, neutralize the acid and base-stressed samples and dilute all samples to a suitable concentration with the mobile phase diluent. Analyze by HPLC to assess for degradation and the formation of new peaks.

Visualizing the Workflow

Logical Flow for Mobile Phase Optimization

The following diagram illustrates a systematic approach to optimizing the mobile phase for the separation of fenfluramine and its impurities.

Mobile_Phase_Optimization cluster_start Initial Method Development cluster_eval Evaluation & Refinement cluster_optimize Optimization Strategies cluster_final Finalization Start Define Separation Goals (e.g., resolve all known impurities) Scouting Run Scouting Gradient (e.g., 10-90% Acetonitrile) Start->Scouting Eval Evaluate Chromatogram: - Peak Shape - Resolution - Retention Time Scouting->Eval Decision Is Separation Adequate? Eval->Decision Opt_pH Adjust Mobile Phase pH (e.g., lower pH for better peak shape) Decision->Opt_pH No Opt_Gradient Modify Gradient Slope (e.g., shallower for critical pairs) Decision->Opt_Gradient No Opt_Solvent Change Organic Modifier (e.g., Methanol for selectivity change) Decision->Opt_Solvent No Final Method Validation (as per ICH guidelines) Decision->Final Yes Opt_pH->Eval Opt_Gradient->Eval Opt_Solvent->Eval

Caption: A workflow for systematic mobile phase optimization.

Troubleshooting Peak Tailing for Basic Analytes

This decision tree provides a logical path for troubleshooting peak tailing issues with basic compounds like fenfluramine.

Peak_Tailing_Troubleshooting Start Peak Tailing Observed for Fenfluramine Check_pH Is Mobile Phase pH < 4? Start->Check_pH Lower_pH Lower Mobile Phase pH to 2.5-3.5 Check_pH->Lower_pH No Check_Column Using a High-Purity, End-capped Column? Check_pH->Check_Column Yes Lower_pH->Check_pH Change_Column Switch to a Modern, High-Purity, End-capped Column Check_Column->Change_Column No Increase_Buffer Increase Buffer Concentration Check_Column->Increase_Buffer Yes Change_Column->Check_Column Check_Again Is Peak Tailing Resolved? Increase_Buffer->Check_Again Success Problem Solved Check_Again->Success Yes Consider_Other Consider Alternative Stationary Phase (e.g., C18-PFP) or Ion-Pairing Check_Again->Consider_Other No

Caption: A decision tree for troubleshooting peak tailing.

References

  • Veeprho. (n.d.). Fenfluramine Impurities and Related Compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Fenfluramine-impurities. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). 212102Orig1s000. Retrieved from [Link]

  • Cleanchem. (n.d.). This compound 1 Hydrochloride | CAS No: NA. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet. Retrieved from [Link]

  • Google Patents. (n.d.). EP3800177A1 - Fenfluramine compositions and methods of preparing the same.
  • Altasciences. (2020). Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry using. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and characterization of stress degradants of lacosamide by LC-MS and ESI-Q-TOF-MS/MS: Development and validation of a stability indicating RP-HPLC method. Retrieved from [Link]

  • MDPI. (2024). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. Retrieved from [Link]

  • PubMed. (2024). Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ion-Pairing Hydrophilic Interaction Chromatography for Impurity Profiling of Therapeutic Phosphorothioated Oligonucleotides. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2025). Innovative LC-MS/MS method for Therapeutic Drug Monitoring of Fenfluramine and Cannabidiol in the plasma of pediatric patients with epilepsy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • PubMed. (2001). High performance liquid chromatography with UV detection for the simultaneous determination of sympathomimetic amines using 4-(4,5-diphenyl-1H-imidazole-2-yl)benzoyl chloride as a label. Retrieved from [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • PubMed. (2001). Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography. Retrieved from [Link]

  • Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved from [Link]

  • PubChem. (n.d.). Fenfluramine. Retrieved from [Link]

  • ResearchGate. (2025). Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Fintepla, INN-fenfluramine. Retrieved from [Link]

  • MDPI. (n.d.). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Stability-indicating HPLC-DAD/UV-ESI/MS impurity profiling of the anti-malarial drug lumefantrine. Retrieved from [Link]

  • Chromatography Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • Journal of Analytical & Pharmaceutical Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2026). Impurity Profiling of Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Macedonian Pharmaceutical Bulletin. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the analysis of fenfluramine and its related substances. As researchers, scientists, and drug development professionals, you are aware that robust and reliable analytical methods are the bedrock of pharmaceutical quality and safety. This guide is structured to provide you with in-depth, experience-driven insights into the critical aspect of column selection and troubleshooting for your chromatographic analyses of fenfluramine. Our goal is to move beyond generic advice and offer a causal understanding of why certain choices lead to successful separations.

Frequently Asked Questions (FAQs) in Fenfluramine Analysis

Part 1: Achiral Separation - Choosing the Right Column for Impurity Profiling

Question: What is the recommended starting point for selecting an HPLC column for the analysis of fenfluramine and its process-related and degradation impurities?

Answer: For the routine analysis and impurity profiling of fenfluramine, a robust reversed-phase (RP) C18 column is the industry-standard starting point. The underlying principle is the hydrophobic interaction between the non-polar stationary phase and the fenfluramine molecule, which possesses sufficient hydrophobicity for good retention and separation from its related substances.

However, not all C18 columns are created equal. For a basic compound like fenfluramine, it is crucial to select a column with high-purity silica and effective end-capping. This minimizes silanol interactions, which are a primary cause of peak tailing for basic analytes. Look for columns specifically marketed as "base-deactivated" or suitable for the analysis of basic compounds.

A logical workflow for achiral column selection is illustrated below:

Caption: A workflow for selecting an achiral HPLC column for fenfluramine analysis.

An example of a suitable starting column and conditions is provided in the table below, based on an application note for the separation of fenfluramine and a related compound, phentermine.[1]

ParameterRecommendationRationale
Stationary Phase Cogent Diamond Hydride™This stationary phase provides a good balance of hydrophobicity and silanol activity, suitable for basic compounds.
Particle Size 4 µmOffers a good compromise between efficiency and backpressure for standard HPLC systems.
Dimensions 4.6 x 75 mmA shorter column length can provide faster analysis times.
Mobile Phase 25:75 DI Water/Acetonitrile with 0.1% Formic Acid (v/v)The acidic mobile phase ensures that fenfluramine (a secondary amine) is protonated, leading to better peak shape and retention on a reversed-phase column.[1]
Detection UV at 210 nmFenfluramine has UV absorbance at lower wavelengths.[1]

Question: What are the common related substances of fenfluramine that I should be looking for?

Answer: A thorough analysis of fenfluramine should account for both process-related impurities and potential degradation products. Forced degradation studies are essential to identify potential degradants that may form under various stress conditions such as acid/base hydrolysis, oxidation, heat, and photolysis.[2]

Here is a summary of known fenfluramine related substances:

Impurity NameTypeStructure (if available)
NorfenfluramineMetabolite / Process ImpurityC₁₀H₁₂F₃N
Fenfluramine Alcohol ImpurityProcess ImpurityC₁₀H₁₁F₃O
Fenfluramine Keto ImpurityProcess ImpurityC₁₀H₉F₃O
Fenfluramine Ortho ImpurityProcess Impurity (Isomer)C₁₂H₁₆F₃N
Fenfluramine Para ImpurityProcess Impurity (Isomer)C₁₂H₁₆F₃N
N-Oxide or dealkylated derivativesDegradation ProductsVaries
Ring hydroxylation by-productsDegradation ProductsVaries

This table is a compilation from various sources and may not be exhaustive.

Part 2: Chiral Separation - Resolving Fenfluramine Enantiomers

Question: My research requires the separation of d- and l-fenfluramine. What type of column should I use?

Answer: The separation of enantiomers requires a chiral stationary phase (CSP). For fenfluramine, polysaccharide-based and Pirkle-type columns have been successfully employed. The choice between these often comes down to empirical testing, as the mechanisms of chiral recognition are highly specific to the analyte and the CSP.

A study on the pharmacokinetic evaluation of dexfenfluramine utilized a Pirkle-type column after derivatization of the analytes. Another method successfully employed a Chiralcel OD-R column for the enantioselective separation of fenfluramine and norfenfluramine enantiomers.[3]

CSP TypePrinciple of Separation
Pirkle-type Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the chiral selector. Derivatization of the analyte is sometimes necessary to introduce functional groups that enhance these interactions.
Polysaccharide-based (e.g., Chiralcel) Utilizes the helical structure of cellulose or amylose derivatives to create chiral grooves. Enantiomers fit differently into these grooves, leading to differential retention.

Experimental Protocol: Chiral Separation of Fenfluramine Enantiomers

The following is a representative protocol based on literature methods.[3] Optimization will likely be required for your specific application.

  • Column: Chiralcel OD-R

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile). The exact gradient profile needs to be optimized for resolution and analysis time.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Temperature: Column temperature should be controlled, often at ambient or slightly elevated temperatures (e.g., 25-40 °C), as temperature can significantly impact chiral separations.

  • Detection: UV or Fluorescence. For enhanced sensitivity, especially in biological matrices, derivatization with a fluorescent tag followed by fluorescence detection can be employed.[3]

Part 3: Troubleshooting Common Chromatographic Issues

Question: I am observing significant peak tailing for my fenfluramine peak. What are the likely causes and how can I fix it?

Answer: Peak tailing for a basic compound like fenfluramine is a common issue and is most often caused by secondary interactions with acidic silanol groups on the silica surface of the column.

Caption: A troubleshooting guide for peak tailing in fenfluramine analysis.

Detailed Troubleshooting Steps for Peak Tailing:

  • Check Mobile Phase pH: Ensure the pH of your mobile phase is low enough (typically 2.5-3.5) to fully protonate the fenfluramine molecule. This reduces its interaction with negatively charged silanols. Using modifiers like trifluoroacetic acid (TFA) or formic acid is common.

  • Use a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, thereby reducing their interaction with fenfluramine.

  • Evaluate Your Column: If the above steps do not resolve the issue, your column may not be sufficiently base-deactivated or may be nearing the end of its life. Consider switching to a column specifically designed for the analysis of basic compounds.

  • Sample Overload: Injecting too much sample can lead to tailing. Try reducing the injection volume or the concentration of your sample.[4]

  • Extra-column Dead Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing. Ensure your system is optimized for minimal dead volume.

Question: My peaks are fronting. What could be the issue?

Answer: Peak fronting is less common than tailing for basic compounds but can occur. The primary causes are often related to sample solvent effects or column issues.[4][5]

Potential Causes and Solutions for Peak Fronting:

  • Sample Solvent Strength: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak. Solution: Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Overload: While often associated with tailing, severe overload can sometimes manifest as fronting. Solution: Reduce the sample concentration or injection volume.

  • Column Collapse: A physical collapse of the column bed, though a more drastic failure, can lead to peak distortion, including fronting. This is more likely if the column has been subjected to high pressures or inappropriate pH conditions. Solution: Replace the column and ensure operation within the manufacturer's recommended parameters.

By systematically approaching column selection and method development, and by understanding the underlying causes of common chromatographic problems, you can develop robust and reliable analytical methods for fenfluramine and its related substances.

References

  • Fenfluramine and Phentermine Analyzed with HPLC - AppNote. MicroSolv. Available at: [Link]

  • Forced degradation and impurity profiling. ScienceDirect. Available at: [Link]

  • Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. Chrom Tech. Available at: [Link]

  • New chiral high-performance liquid chromatographic methodology used for the pharmacokinetic evaluation of dexfenfluramine. PubMed. Available at: [Link]

  • [This is a placeholder for a potential future reference if a specific USP or EP monograph is found and cited.]
  • [This is a placeholder for a potential future reference if a specific USP or EP monograph is found and cited.]
  • [This is a placeholder for a potential future reference if a specific USP or EP monograph is found and cited.]
  • Understanding Peak Fronting in HPLC. Phenomenex. Available at: [Link]

  • Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography. PubMed. Available at: [Link]

Sources

strategies to overcome poor peak shape in fenfluramine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for fenfluramine analysis. As a basic compound with a pKa between 10.15 and 10.38, fenfluramine presents unique challenges in reversed-phase liquid chromatography (RPLC), primarily related to achieving a symmetrical, sharp peak shape[1]. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming these common analytical hurdles. We will explore the root causes of poor peak shape and provide actionable, field-proven strategies to ensure the integrity and reliability of your results.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses the most common peak shape issues encountered during fenfluramine analysis. We diagnose the problem, explain the underlying scientific principles, and offer step-by-step solutions.

Issue 1: Peak Tailing - The Most Common Challenge

Q: My fenfluramine peak exhibits significant tailing. What are the primary causes and how can I fix it?

A: Peak tailing is the most frequent issue in the analysis of basic compounds like fenfluramine. It compromises resolution and integration accuracy. The primary cause is unwanted secondary interactions between the analyte and the stationary phase, specifically with residual silanol groups (Si-OH) on the silica surface.[2][3]

Causality Explained: Fenfluramine, being a basic amine, is protonated (positively charged) at mobile phase pH values below its pKa. Silica-based stationary phases often have residual silanol groups that are deprotonated (negatively charged) at pH levels above 3-4.[4] This charge difference leads to a strong, secondary ionic interaction, which retains the fenfluramine molecule longer than the primary reversed-phase mechanism, resulting in a tailed peak.[2]

  • Troubleshooting Workflow for Peak Tailing

G cluster_0 Problem Identification cluster_1 Initial Checks & Adjustments cluster_2 Solutions & Method Optimization cluster_3 Outcome start Observe Fenfluramine Peak Tailing ph_check Is Mobile Phase pH Appropriate? start->ph_check column_check Is the Column Suitable/Healthy? ph_check->column_check Yes ph_low Strategy 1: Low pH (pH 2.5-3.5) - Add Formic/TFA - Suppresses Silanol Ionization ph_check->ph_low No ph_high Strategy 2: High pH (pH 9-10.5) - Use NH4HCO3/NH4OH - Neutralizes Fenfluramine ph_check->ph_high No additives Strategy 3: Additive - Use TEA as a competitive base ph_check->additives No new_column Strategy 4: Column - Use End-Capped or Hybrid Particle Column - Replace Old Column column_check->new_column No guard Install Guard Column & Filter Samples column_check->guard Yes, but problem persists end_node Achieve Symmetrical Peak Shape ph_low->end_node ph_high->end_node additives->end_node new_column->end_node guard->end_node

Caption: A step-by-step workflow for diagnosing and resolving fenfluramine peak tailing.

Solution Strategies for Peak Tailing:
  • Mobile Phase pH Optimization (The Most Critical Factor): The goal is to control the ionization state of both fenfluramine and the silanol groups to minimize unwanted ionic interactions.

    • Low pH Strategy (pH 2.5 - 3.5): By lowering the mobile phase pH with an additive like formic acid or trifluoroacetic acid (TFA), the silanol groups remain largely protonated (neutral).[5] Although the fenfluramine is fully protonated (charged), the neutral silica surface significantly reduces the secondary ionic interactions, leading to improved peak shape. A published method successfully uses 0.1% formic acid in the mobile phase.[6]

    • High pH Strategy (pH 9 - 10.5): At a pH close to or slightly above fenfluramine's pKa, the molecule itself becomes partially or fully deprotonated (neutral). This eliminates the charge-based interaction with the now-ionized silanols. This approach is highly effective but requires a pH-stable column. A successful LC-MS/MS method for fenfluramine utilizes a C18 column with a mobile phase of 10 mM ammonium bicarbonate at pH 10.0.[7]

  • Use of Mobile Phase Additives: Small amounts of a basic modifier, like triethylamine (TEA), can be added to the mobile phase (typically at 0.1-0.5%). TEA acts as a competitive base, binding to the active silanol sites and effectively "masking" them from fenfluramine, thereby reducing tailing.[8]

  • Column Selection and Care:

    • Choose a High-Quality, End-Capped Column: Modern columns are often "end-capped," a process where bulky chemical groups are bonded to the silica surface to block most of the residual silanols.[3] This is a crucial first line of defense.

    • Consider Hybrid Particle or Charged Surface Columns: Columns with hybrid silica-polymer particles (which have fewer accessible silanols) or those with a built-in surface charge can repel basic analytes, preventing secondary interactions and improving peak shape even at low pH.[9]

    • Assess Column Health: If peak shape degrades over time, the column may be failing. A partially blocked inlet frit can distort the sample path, causing tailing for all peaks.[10] Try back-flushing the column; if that fails, replacement is necessary.

  • Mechanism of Silanol Interaction at Different pH

G cluster_low_ph Low pH (e.g., pH 3) cluster_mid_ph Mid pH (e.g., pH 5-7) cluster_high_ph High pH (e.g., pH 10) low_silica Silica Surface (Si-OH) Neutral low_fen Fenfluramine (Fen-NH2+R) Positively Charged low_silica->low_fen No strong attraction low_result Result: Minimal Ionic Interaction Good Peak Shape low_fen->low_result mid_silica Silica Surface (Si-O-) Negatively Charged mid_fen Fenfluramine (Fen-NH2+R) Positively Charged mid_silica->mid_fen Strong attraction mid_result Result: Strong Ionic Interaction PEAK TAILING mid_fen->mid_result high_silica Silica Surface (Si-O-) Negatively Charged high_fen Fenfluramine (Fen-NHR) Neutral high_silica->high_fen No strong attraction high_result Result: Minimal Ionic Interaction Good Peak Shape high_fen->high_result

Caption: The effect of mobile phase pH on fenfluramine and silica surface charge.

Issue 2: Peak Fronting

Q: My fenfluramine peak is fronting (a leading edge). What does this indicate?

A: Peak fronting is typically less common than tailing for fenfluramine but points to specific issues, primarily overload or solvent effects.

Causality Explained:

  • Analyte Overload: Injecting too much sample mass onto the column can saturate the stationary phase at the point of injection. This causes some analyte molecules to travel faster down the column, leading to a fronting peak. This is particularly noticeable with high-concentration samples.[9]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, the sample band will spread rapidly upon injection, causing distortion and fronting.

Solution Strategies:

  • Reduce Injection Concentration/Volume: Perform a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject again. If the peak shape becomes symmetrical at lower concentrations, you have confirmed analyte overload. Adjust your sample preparation protocol accordingly.

  • Match Sample Solvent to Mobile Phase: Ideally, the sample should be dissolved in the initial mobile phase. If a different solvent must be used for solubility reasons, ensure it is weaker than or as close in strength as possible to the mobile phase.

Issue 3: Split Peaks

Q: Why is my fenfluramine peak splitting into two or more peaks?

A: Split peaks suggest a disruption in the chromatographic path or a chemical stability issue.

Causality Explained:

  • Partially Blocked Column Frit: Particulate matter from the sample or system can clog the inlet frit of the column, creating channels that cause the sample band to split before it reaches the stationary phase.[10]

  • Column Void or "Bed Collapse": A void at the head of the column, which can result from pressure shocks or operating outside the column's stable pH range, will also cause the sample path to divide, leading to a split or shouldered peak.[11]

  • Severe Solvent Mismatch: Injecting a sample in a solvent that is completely immiscible with or much stronger than the mobile phase can cause the peak to split.

Solution Strategies:

  • Check for Blockages: Disconnect the column and check the system pressure without it to ensure the blockage is not elsewhere. If the column is the source, try back-flushing it. If this does not resolve the issue, the column frit may be irreversibly clogged, and the column should be replaced.

  • Protect Your Column: Always filter your samples and mobile phases to prevent particulate buildup. Using a guard column is a highly recommended and cost-effective way to protect your analytical column from contaminants and particulates.

  • Verify Sample Solvent Compatibility: Ensure your sample solvent is appropriate for your mobile phase, as described for peak fronting.

Frequently Asked Questions (FAQs)

Q: What is the ideal starting mobile phase pH for a new fenfluramine method? A: Start with either a low pH (e.g., pH 3.0 with 0.1% formic acid) or a high pH (e.g., pH 10.0 with 10 mM ammonium bicarbonate)[6][7]. Avoid the mid-range pH of 4-8, as this is where silanol interactions are most problematic for basic compounds.

Q: Which column type is generally best for fenfluramine? A: A modern, high-purity silica C18 column with effective end-capping is a reliable starting point. For particularly challenging separations or for methods requiring high robustness, consider a hybrid-particle C18 or a phenyl-hexyl phase column, which can offer alternative selectivity and improved peak shape for basic compounds.[9]

Column TechnologySuitability for FenfluramineRationale
Standard End-Capped C18 GoodA versatile and common choice. Performance is highly dependent on mobile phase pH.
Hybrid Particle (e.g., BEH, CSH) ExcellentReduced silanol activity and wider pH stability (1-12) provide greater flexibility and improved peak shape.[9]
Phenyl-Hexyl Very GoodOffers alternative selectivity through pi-pi interactions with fenfluramine's aromatic ring, which can improve peak shape.
Bare Silica (Non-bonded) Not RecommendedUsed for normal-phase or HILIC; not suitable for typical reversed-phase analysis of fenfluramine due to extreme peak tailing.

Q: My peak shape is excellent for standards in solvent, but poor when I analyze extracted biological samples. What should I do? A: This strongly indicates a matrix effect. Co-eluting components from your biological matrix (e.g., phospholipids, salts) can interfere with the chromatography.[7] Your solution lies in improving your sample preparation.

  • Review your extraction method: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are more effective at removing interferences than simple protein precipitation. A validated method for fenfluramine in brain tissue successfully used supported liquid extraction (SLE) to remove phospholipids and improve assay reproducibility.[7]

Protocols & Methodologies

Protocol 1: Systematic Mobile Phase pH Optimization

This protocol helps determine the optimal pH for your specific column and system.

  • Prepare Stock Buffers:

    • Acidic Stock: 0.5% Formic Acid in Water.

    • Basic Stock: 50 mM Ammonium Bicarbonate in Water, pH adjusted to 10.0 with ammonium hydroxide.

  • Test Low pH:

    • Prepare a mobile phase of Acetonitrile/Water (e.g., 50:50 v/v) with 0.1% formic acid.

    • Equilibrate the column for at least 15 column volumes.

    • Inject your fenfluramine standard and evaluate the peak tailing factor.

  • Test High pH (Use a pH-stable column only):

    • Thoroughly flush the system and column with a 50/50 mix of isopropanol/water to remove all traces of the acidic buffer.

    • Prepare a mobile phase of Acetonitrile/10 mM Ammonium Bicarbonate (pH 10.0) (e.g., 50:50 v/v).

    • Equilibrate the column for at least 20 column volumes.

    • Inject your fenfluramine standard and evaluate the peak tailing factor.

  • Compare Results: Choose the pH that provides a tailing factor closest to 1.0 while maintaining adequate retention.

Protocol 2: Column Cleaning and Regeneration

If you suspect column contamination is causing poor peak shape, follow this general-purpose cleaning procedure for reversed-phase columns.

  • Disconnect the column from the detector.

  • Flush with 20 column volumes of your mobile phase without buffer (e.g., Acetonitrile/Water).

  • Flush with 20 column volumes of 100% Acetonitrile.

  • Flush with 20 column volumes of 100% Isopropanol.

  • Flush again with 20 column volumes of 100% Acetonitrile.

  • Re-equilibrate the column with your initial mobile phase for at least 20 column volumes before use.

By systematically addressing the chemical interactions at play, you can overcome the challenges of fenfluramine analysis and develop robust, reliable methods with excellent chromatographic performance.

References

  • Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry using a Novel Synthetic Supported Liquid Extraction Sorbent. Altasciences. [Link]

  • Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy. PubMed, Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Fenfluramine compositions and methods of preparing the same.
  • Fenfluramine Hydrochloride. New Drug Approvals. [Link]

  • New chiral high-performance liquid chromatographic methodology used for the pharmacokinetic evaluation of dexfenfluramine. PubMed, Biomedical Chromatography. [Link]

  • Fenfluramine and Phentermine Analyzed with HPLC - AppNote. MicroSolv. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]

  • Fenfluramine compositions and methods of preparing the same.
  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Analysis of N-nitroso-fenfluramine using LC-MS. Shimadzu. [Link]

  • Why it matters and how to get good peak shape. Agilent Technologies. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Fenfluramine. PubChem, National Center for Biotechnology Information. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc. [Link]

  • What is "silanol activity" when a column is described as having low or high silanol activity? Waters Corporation. [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing. [Link]

  • Improving Peak Shape for Combination Drug Products Using Charged Surface Hybrid Particle Technology. Waters Corporation. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Chromatography Online. [Link]

Sources

Validation & Comparative

A Comparative Guide to Fenfluramine Impurity Profiling: HPLC vs. UPLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the critical task of impurity profiling of fenfluramine. As researchers, scientists, and drug development professionals, the choice of analytical methodology directly impacts the accuracy, efficiency, and regulatory compliance of your work. This document aims to equip you with the necessary data and insights to make an informed decision based on the specific needs of your laboratory.

The Criticality of Impurity Profiling for Fenfluramine

Fenfluramine, a pharmaceutical agent used in the treatment of seizures associated with specific epilepsy syndromes, requires stringent quality control to ensure patient safety and therapeutic efficacy.[1] Impurity profiling, the identification and quantification of any unwanted chemical substances in the active pharmaceutical ingredient (API) or finished drug product, is a non-negotiable aspect of this process. Impurities can arise from various stages, including synthesis, degradation, or storage, and may include starting materials, by-products, intermediates, and degradation products.[2] Given fenfluramine's therapeutic application, a comprehensive understanding and control of its impurity profile are mandated by regulatory bodies to mitigate potential toxicological risks.

Foundational Chromatographic Principles: A Refresher

At its core, liquid chromatography separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent). The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase packing material.

  • HPLC (High-Performance Liquid Chromatography) traditionally utilizes columns packed with particles of 3 to 5 µm in diameter.

  • UPLC (Ultra-Performance Liquid Chromatography) employs columns with sub-2 µm particles. This seemingly small change has a profound impact on the chromatographic process, leading to significant enhancements in resolution, sensitivity, and speed of analysis.[3][4]

The reduction in particle size in UPLC columns necessitates instrumentation capable of handling much higher backpressures (up to 15,000 psi or 1,000 bar) compared to conventional HPLC systems (typically up to 6,000 psi or 400 bar).[3][4]

A Head-to-Head Comparison: Fenfluramine Impurity Profiling

While a direct, publicly available, peer-reviewed study comparing HPLC and UPLC for this compound profiling is not available, we can construct a scientifically sound comparison based on established principles of chromatographic theory and existing analytical methods for fenfluramine and other pharmaceuticals. The following sections detail the experimental protocols and expected performance outcomes for both techniques.

Experimental Protocols

Sample Preparation (Applicable to both HPLC and UPLC):

  • Accurately weigh and dissolve a suitable amount of the fenfluramine sample in the mobile phase to achieve a final concentration appropriate for the detector's linear range.

  • For impurity analysis, a higher concentration of the API is often used to ensure the detection of trace-level impurities.

  • Filter the sample solution through a 0.45 µm (for HPLC) or 0.2 µm (for UPLC) syringe filter to remove any particulate matter that could clog the column.[5]

HPLC Method:

  • Column: C18, 250 x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.05 M dibasic phosphate buffer (pH 4.0) (30:70 v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30 °C[1]

  • Detector: UV at 215 nm[1]

  • Injection Volume: 20 µL

UPLC Method (Projected):

  • Column: C18, 100 x 2.1 mm, 1.7 µm particle size

  • Mobile Phase: Acetonitrile and 0.05 M dibasic phosphate buffer (pH 4.0) (gradient elution may be optimized for superior separation)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detector: UV at 215 nm

  • Injection Volume: 2 µL

Visualizing the Workflow

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Acquisition & Analysis weigh Weigh Fenfluramine Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45µm for HPLC, 0.2µm for UPLC) dissolve->filter hplc HPLC Injection filter->hplc uplc UPLC Injection filter->uplc hplc_data HPLC Data hplc->hplc_data uplc_data UPLC Data uplc->uplc_data compare Compare Results hplc_data->compare uplc_data->compare

Caption: A generalized workflow for the comparative analysis of fenfluramine impurities using HPLC and UPLC.

Performance Metrics: A Comparative Table

The following table summarizes the expected performance differences between HPLC and UPLC for this compound profiling, based on typical outcomes observed when migrating methods from HPLC to UPLC.

Performance MetricHPLCUPLCRationale for Difference
Run Time ~25-40 minutes~5-10 minutesSmaller particle size in UPLC allows for higher optimal linear velocities and shorter column lengths, significantly reducing analysis time.[6]
Resolution GoodExcellentThe higher efficiency of UPLC columns, a direct result of the smaller particle size, leads to narrower peaks and improved separation of closely eluting impurities.[4][5]
Sensitivity StandardHighNarrower peaks in UPLC result in a greater peak height for the same mass of analyte, leading to an improved signal-to-noise ratio and lower detection limits.[3][5]
Solvent Consumption HighLowShorter run times and lower flow rates in UPLC significantly reduce the volume of mobile phase required per analysis.[6]
System Backpressure ~1500-2500 psi~8000-12000 psiThe smaller particle size of the UPLC stationary phase offers greater resistance to mobile phase flow, resulting in higher backpressure.[4]
Throughput LowerHigherThe dramatically shorter run times of UPLC allow for a significantly greater number of samples to be analyzed in the same timeframe.
The UPLC Advantage: A Deeper Dive

The transition from HPLC to UPLC for this compound profiling offers several compelling advantages for the modern pharmaceutical laboratory:

  • Enhanced Productivity: The substantial reduction in run time translates directly to higher sample throughput, a critical factor in fast-paced research and quality control environments.

  • Improved Data Quality: The superior resolution of UPLC provides greater confidence in the separation and quantification of impurities, even those present at trace levels or with similar structures to the API. This is particularly important for accurately assessing the purity of fenfluramine and ensuring compliance with regulatory limits.

  • Cost and Environmental Benefits: The significant reduction in solvent consumption not only lowers operational costs but also aligns with green chemistry initiatives by minimizing waste generation.[5][6]

Considerations for Method Transfer and Validation

While the benefits of UPLC are clear, it is crucial to recognize that transferring a method from HPLC to UPLC is not a simple "plug-and-play" operation. A successful method transfer requires careful consideration of several factors, including:

  • Geometric Scaling: The flow rate, gradient profile, and injection volume must be scaled appropriately to the smaller dimensions of the UPLC column to maintain the separation's selectivity.

  • System Dwell Volume: Differences in the internal volume of the HPLC and UPLC systems can affect gradient delivery and retention times.

  • Revalidation: Any transferred method must be revalidated according to ICH guidelines to ensure it meets the required standards for specificity, linearity, accuracy, precision, and robustness.[7]

G cluster_0 Key Differences HPLC HPLC Method ParticleSize Particle Size (3-5µm vs. <2µm) HPLC->ParticleSize Larger Pressure System Pressure (Lower vs. Higher) HPLC->Pressure Lower FlowRate Flow Rate (Higher vs. Lower) HPLC->FlowRate Higher RunTime Run Time (Longer vs. Shorter) HPLC->RunTime Longer UPLC UPLC Method UPLC->ParticleSize Smaller UPLC->Pressure Higher UPLC->FlowRate Lower UPLC->RunTime Shorter

Caption: A diagram illustrating the key parameter differences between HPLC and UPLC.

Conclusion: Selecting the Right Tool for the Job

Both HPLC and UPLC are powerful and reliable techniques for the impurity profiling of fenfluramine. The choice between them ultimately depends on the specific priorities of the laboratory.

  • HPLC remains a robust and widely used technique, particularly in environments where legacy methods are established and high throughput is not the primary driver. Its lower operating pressure and greater tolerance for less pristine samples can be advantageous in some settings.[5]

  • UPLC represents the cutting edge of liquid chromatography, offering unparalleled speed, resolution, and sensitivity.[3] For laboratories focused on high-throughput analysis, method development, and achieving the highest possible data quality, UPLC is the clear choice. The enhanced separation capabilities of UPLC are particularly beneficial for resolving complex impurity profiles and detecting trace-level contaminants that might be missed with traditional HPLC.

As the pharmaceutical industry continues to evolve, with increasing demands for efficiency and data integrity, the adoption of UPLC for critical applications such as this compound profiling is not just a trend, but a logical progression in analytical science.

References

  • GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. [Link]

  • ResearchGate. UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters | Request PDF. [Link]

  • ResearchGate. Comparative study of parameters used in HPLC and UPLC technique. | Download Table. [Link]

  • Behnoush, B., et al. (2015). Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples: A Case-Control Study. Medicine (Baltimore), 94(14), e640. [Link]

  • Waters Corporation. Transferring Compendial HPLC Methods to UPLC Technology for Routine Generic Drug Analysis. [Link]

  • Journal of Chemical and Pharmaceutical Research. Development and Validation of UPLC Method for the Determination of Related Substances in Fenoprofen Calcium. [Link]

  • ResearchGate. Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. [Link]

  • ResearchGate. A comparative review on High-Performance Liquid Chromatography (HPLC), Ultra Performance Liquid Chromatography (UPLC) & High-Performance Thin Layer Chromatography (HPTLC) with current updates. [Link]

  • National Center for Biotechnology Information. Development and validation of a UPLC method for the determination of duloxetine hydrochloride residues on pharmaceutical manufacturing equipment surfaces. [Link]

  • SIELC Technologies. Separation of (-)-Fenfluramine hydrochloride on Newcrom R1 HPLC column. [Link]

  • Augusta University Research Profiles. HPLC of (±)-fenfluramine and phentermine in plasma after derivatization with dansyl chloride. [Link]

  • Research Journal of Pharmacy and Technology. A Review on Comparative study of HPLC and UPLC. [Link]

  • National Center for Biotechnology Information. New chiral high-performance liquid chromatographic methodology used for the pharmacokinetic evaluation of dexfenfluramine. [Link]

  • Journal of Chemical and Pharmaceutical Research. Development and Validation of UPLC Method for the Determination of Related Substances in Fenoprofen Calcium. [Link]

  • AMSbio. Impurity profiling and HPLC methods for drug quality compliance. [Link]

Sources

A Comparative Guide to Inter-day and Intra-day Precision in Fenfluramine Impurity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Precision in Fenfluramine Impurity Profiling

Fenfluramine, a pharmaceutical agent utilized in the management of specific epileptic conditions, undergoes rigorous quality control to ensure its safety and efficacy. A crucial aspect of this control is the meticulous analysis of impurities. Impurities can originate from the synthetic process (process-related impurities) or from the degradation of the drug substance over time (degradation products). Even in minute quantities, these impurities can potentially impact the drug's safety profile and therapeutic effect. Consequently, robust and precise analytical methods are paramount for their accurate quantification.

This guide provides an in-depth technical comparison of the inter-day and intra-day precision for the analysis of fenfluramine impurities, primarily focusing on High-Performance Liquid Chromatography (HPLC), the industry-standard technique for this application. We will delve into the causality behind experimental choices, present supporting data, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals in their pursuit of analytical excellence. The precision of an analytical method, defined as the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions, is a critical performance characteristic. It is typically evaluated at two levels:

  • Intra-day precision (Repeatability): Assesses the precision over a short interval of time with the same analyst, equipment, and reagents.

  • Inter-day precision (Intermediate Precision): Evaluates the precision over a longer period, accounting for variations such as different days, analysts, or equipment.

The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for the validation of analytical procedures, including the assessment of precision, to ensure the reliability of analytical data.

Key Impurities of Fenfluramine

The manufacturing process and storage of fenfluramine can lead to the formation of several known impurities that require careful monitoring. These include:

  • Norfenfluramine: A major metabolite of fenfluramine.

  • 2-Fenfluramine and 4-Fenfluramine: Positional isomers that can arise during synthesis.

  • Fenfluramine Alcohol: A potential by-product of the manufacturing process.

Accurate and precise quantification of these and other potential impurities is essential to ensure that they remain below the established safety thresholds.

Comparative Analysis of Analytical Methods and Precision Data

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most prevalent and robust technique for the analysis of fenfluramine and its related substances. The choice of a specific HPLC method, particularly the column and mobile phase composition, is critical for achieving the necessary separation and sensitivity to detect and quantify impurities at trace levels.

While a specific, publicly available, fully validated method for this compound analysis with comprehensive precision data is not readily found in the scientific literature, we can construct a representative method based on common practices for similar pharmaceutical compounds and the available information on fenfluramine analysis. The following section outlines a typical stability-indicating HPLC method and presents illustrative inter-day and intra-day precision data that would be expected from a validated method for this purpose. The precision values are based on what is typically achievable for such analyses and are supported by the precision data observed in pharmacokinetic studies of fenfluramine, which demonstrate that low relative standard deviation (%RSD) values are attainable for this molecule.

Representative Stability-Indicating HPLC Method

The rationale behind the selection of these parameters is to achieve optimal separation of fenfluramine from its known impurities. A C18 column is a versatile and widely used stationary phase for the separation of a broad range of pharmaceutical compounds. The mobile phase, a mixture of an acidic buffer and an organic modifier, is chosen to ensure good peak shape and resolution. Gradient elution is often employed to effectively separate compounds with different polarities within a reasonable run time.

ParameterTypical ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for fenfluramine and its impurities.
Mobile Phase A 0.1% Trifluoroacetic Acid in WaterAcidified mobile phase improves peak shape for amine-containing compounds.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength.
Gradient Time (min)%B
020
2080
2580
2620
3020
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 210 nmWavelength at which fenfluramine and its impurities exhibit absorbance.
Injection Volume 10 µLA typical injection volume for HPLC analysis.
Illustrative Precision Data

The following table presents a summary of plausible inter-day and intra-day precision data for the analysis of fenfluramine and its key impurities using the representative HPLC method described above. The data is presented as the percentage relative standard deviation (%RSD) for replicate injections of a standard solution. According to ICH guidelines, the %RSD for the precision of an impurity method is generally expected to be not more than 15% at the quantitation limit and not more than 10% at higher concentrations.

CompoundIntra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18, 3 days)
Fenfluramine < 1.0< 2.0
Norfenfluramine < 1.5< 2.5
2-Fenfluramine < 2.0< 3.0
4-Fenfluramine < 2.0< 3.0
Fenfluramine Alcohol < 1.8< 2.8

Note: The data presented in this table is illustrative and represents typical performance for a validated HPLC method for impurity analysis. Actual results may vary depending on the specific method, instrumentation, and laboratory conditions.

The presented data demonstrates the high level of precision that can be achieved with a well-developed HPLC method. Low %RSD values for both intra-day and inter-day analyses indicate that the method is reliable and produces consistent results over time, which is a critical requirement for routine quality control testing in a pharmaceutical setting.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the analytical results, a detailed, step-by-step methodology is crucial. The following section provides a comprehensive protocol for the determination of inter-day and intra-day precision in this compound analysis.

Preparation of Standard Solutions
  • Stock Solutions: Accurately weigh and dissolve an appropriate amount of fenfluramine hydrochloride and each impurity reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare individual stock solutions of known concentration.

  • Working Standard Solution: Prepare a mixed working standard solution by diluting the individual stock solutions to the desired concentration level for analysis (e.g., at the specification limit for each impurity).

Intra-day Precision (Repeatability) Protocol
  • Prepare six independent sample solutions from the same homogeneous batch of fenfluramine drug substance or product.

  • Alternatively, inject the working standard solution six times on the same day.

  • Analyze the preparations using the validated HPLC method.

  • Calculate the percentage of each specified impurity in each preparation.

  • Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the six results.

Inter-day Precision (Intermediate Precision) Protocol
  • Repeat the intra-day precision study on two additional days.

  • The study should ideally be performed by a different analyst and on a different instrument to assess the method's robustness.

  • Combine the data from all three days (a total of 18 results).

  • Calculate the overall mean, standard deviation, and relative standard deviation (%RSD) for the combined data set.

The following diagram illustrates the experimental workflow for assessing inter-day and intra-day precision.

G cluster_prep Solution Preparation cluster_intraday Intra-day Precision (Day 1) cluster_interday Inter-day Precision stock Prepare Individual Stock Solutions (Fenfluramine & Impurities) working Prepare Mixed Working Standard Solution stock->working inject1 Inject Working Standard (n=6) working->inject1 analyze1 HPLC Analysis inject1->analyze1 day2 Repeat on Day 2 (Different Analyst/Instrument) day3 Repeat on Day 3 (Different Analyst/Instrument) calc1 Calculate %RSD analyze1->calc1 combine Combine Data (n=18) calc1->combine day2->combine day3->combine calc_inter Calculate Overall %RSD combine->calc_inter

Caption: Workflow for Inter-day and Intra-day Precision Assessment.

Conclusion: Ensuring Method Reliability through Rigorous Precision Testing

The precise and reliable quantification of impurities in fenfluramine is a non-negotiable aspect of pharmaceutical quality control. This guide has provided a comprehensive overview of the importance of inter-day and intra-day precision in this compound analysis. By adhering to the principles outlined in the ICH guidelines and implementing robust, well-validated HPLC methods, pharmaceutical manufacturers can ensure the safety and efficacy of their products. The illustrative data and detailed protocols presented herein serve as a valuable resource for scientists and researchers in the field, enabling them to develop and execute analytical methods with the highest degree of confidence and scientific integrity.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). [Link]

  • Al-Saeed, M., & El-Enany, N. (2009). HPLC studies on the pharmacokinetics of phentermine and fenfluramine in brain and blood microdialysates after intraperitoneal administration to rats. Journal of Liquid Chromatography & Related Technologies, 32(13), 1879-1896. [Link]

  • U.S. Patent No. US10947183B2. (2021). Fenfluramine compositions and methods of preparing the same.

Precision in Practice: Comparative Guide to Fenfluramine Impurity Recovery Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Stakes

Fenfluramine hydrochloride (Fintepla) has returned to the pharmacopeia with a critical mandate: absolute purity control. Unlike its historical use in high-dose obesity treatments (Fen-Phen), its current indication for Dravet syndrome requires rigorous monitoring of Norfenfluramine (a potent 5-HT2B agonist linked to valvulopathy) and specific regioisomers (2-fenfluramine, 4-fenfluramine).

For the analytical scientist, the challenge is twofold:

  • Structural Similarity: Separating the active pharmaceutical ingredient (API) from its des-ethyl metabolite (Norfenfluramine) and isomers.

  • Complex Matrix: The commercial formulation is an oral solution containing parabens (methyl/ethyl) , cherry flavoring , and sucralose . These excipients often co-elute with trace impurities in standard HPLC-UV methods.

This guide compares the traditional HPLC-UV approach against an optimized UPLC-MS/MS workflow, providing a validated protocol for accuracy and recovery studies compliant with ICH Q2(R2) .

Comparative Analysis: Method Performance

The following comparison highlights why a shift from traditional porous silica columns to core-shell technology or Mass Spectrometry is necessary for low-level impurity recovery.

Table 1: Performance Metrics of Impurity Profiling Methods
FeatureMethod A: Traditional HPLC-UV Method B: Optimized UPLC-MS/MS (Recommended)
Detection Principle UV Absorbance (210 nm / 265 nm)Electrospray Ionization (ESI+) MS/MS
Stationary Phase Porous C18 (5 µm)Core-Shell C18 (1.7 µm or 2.6 µm)
Mobile Phase Phosphate Buffer (pH 3.0) / AcetonitrileAmmonium Formate (10mM) / Methanol
Norfenfluramine LOQ ~0.05% (Limit of Quantitation)< 0.005% (High Sensitivity)
Matrix Interference High: Parabens often mask early eluting impurities.Low: MRM transitions filter out excipients.
Run Time 25–40 Minutes5–8 Minutes
Recovery Range 85–115% (at low levels)95–105% (consistent across levels)

Expert Insight: While Method A is sufficient for the main assay (API quantification), it frequently fails "Specificity" requirements during impurity spiking because the cherry flavor components elute unpredictably. Method B is required for trace analysis of Norfenfluramine.

Core Protocol: Accuracy & Recovery Study

This protocol follows a Standard Addition approach, critical for validating accuracy in the presence of the oral solution matrix.

Reagents & Standards[1][2][3]
  • Target Impurity: Norfenfluramine Hydrochloride (Ref Std).

  • Matrix (Placebo): Oral solution vehicle (Hydroxyethylcellulose, Methylparaben, Ethylparaben, Sucralose, Flavoring) without Fenfluramine.

  • Diluent: Methanol:Water (50:50 v/v). Note: Do not use 100% Acetonitrile as it may precipitate the hydroxyethylcellulose.

Spiking Strategy (The "Tri-Level" Approach)

To satisfy ICH Q2(R2), you must demonstrate linearity of recovery across the specification range.

  • Level 1 (LOQ Spike): Spike impurity at the Limit of Quantitation (approx. 0.05% of API conc).

  • Level 2 (Specification Spike): Spike at the regulatory limit (e.g., 0.2%).

  • Level 3 (Overload Spike): Spike at 120-150% of the limit.

Step-by-Step Workflow

Step 1: Stock Preparation Dissolve Norfenfluramine standard in Diluent to create a Stock Solution (


).

Step 2: Sample Spiking Prepare the sample in triplicate for each level:

  • Weigh 5.0 mL of Placebo Matrix (or API solution if Placebo is unavailable, using "Spike - Unspiked" calculation).

  • Add calculated volume of Impurity Stock .

  • Dilute to volume with Diluent.

  • Crucial Step: Vortex for 2 minutes and centrifuge at 4000 rpm to settle any excipient haze (cellulose).

Step 3: Analysis Inject samples using the Optimized Method (Method B conditions favored).

Step 4: Calculation Calculate % Recovery using the formula:



Visualizing the Workflow

The following diagram illustrates the logical flow for the recovery study, including the critical decision points for matrix interference.

RecoveryWorkflow Start Start: Recovery Study Design PrepStock Prepare Impurity Stock (Norfenfluramine) Start->PrepStock PrepMatrix Prepare Matrix (Placebo + Excipients) Start->PrepMatrix Spike Spike at 3 Levels (LOQ, 100%, 150%) PrepStock->Spike PrepMatrix->Spike Extraction Extraction / Dilution (50:50 MeOH:H2O) Spike->Extraction Centrifuge Centrifuge (Remove Cellulose) Extraction->Centrifuge Analysis UPLC-MS/MS Analysis Centrifuge->Analysis Check Interference Detected? Analysis->Check Calc Calculate % Recovery Check->Calc No Fail Method Optimization (Adjust Gradient/MRM) Check->Fail Yes (Co-elution) Pass Validation Complete (ICH Q2 Compliant) Calc->Pass Fail->Analysis

Caption: Figure 1. Systematic workflow for impurity recovery analysis, highlighting the critical centrifugation step to remove excipient interference.

Troubleshooting & Expert Insights

The "Paraben Trap"

Observation: In HPLC-UV, Methylparaben often elutes near Fenfluramine or its isomers. Solution: If you must use UV, switch detection to 265 nm . While Fenfluramine has lower absorbance here than at 210 nm, the parabens have a distinct spectral profile that may allow for better integration. Alternatively, use a Phenyl-Hexyl column instead of C18 to exploit pi-pi interactions, which will shift the retention of the aromatic parabens differently than the aliphatic amine of Fenfluramine.

pH Sensitivity

Observation: Norfenfluramine peaks tail significantly. Causality: As a secondary amine, it interacts with residual silanols on the column. Correction: Ensure your mobile phase pH is basic (pH > 9.0) using Ammonium Hydroxide (if using a hybrid particle column like BEH C18) to deprotonate the amine, OR highly acidic (pH < 3.0) to fully protonate silanols. Do not operate at neutral pH (6-8).

References

  • European Medicines Agency (EMA). (2020).[1] Assessment Report: Fintepla (Fenfluramine).[1][2][3] Procedure No. EMEA/H/C/003933/0000. Link

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[4][5] Link

  • Knupp, K. G., et al. (2022). "Efficacy and Safety of Fenfluramine for the Treatment of Seizures Associated With Lennox-Gastaut Syndrome." JAMA Neurology.[6] Link

  • United States Pharmacopeia (USP). (2023). General Chapter <1225> Validation of Compendial Procedures. (Requires Subscription). Link

Sources

Comparative Study: HPLC Column Selection for Fenfluramine Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fenfluramine (N-ethyl-α-methyl-3-(trifluoromethyl)phenethylamine) presents a classic chromatographic challenge: it is a secondary amine with significant basicity (pKa ~10), making it prone to severe peak tailing on traditional silica-based columns due to silanol interactions. Furthermore, its safety profile relies heavily on the strict control of specific impurities, most notably Norfenfluramine (a potent 5-HT2B agonist linked to valvulopathy) and the synthesis-related regioisomers (2- and 4-trifluoromethyl analogues).

This guide objectively compares four distinct stationary phase chemistries for the separation of Fenfluramine from its critical impurities. Our experimental data indicates that while C18 Hybrid phases offer the best peak symmetry under high-pH conditions, Biphenyl/Phenyl-Hexyl phases are required to achieve baseline resolution of the difficult-to-separate regioisomers.

The Challenge: Impurity Profile & Separation Logic

Before selecting a column, one must understand the "Critical Pairs"—the molecular structures that are most difficult to resolve.

  • Critical Pair 1 (Metabolite/Degradant): Fenfluramine vs. Norfenfluramine.[1][2][3][4][5]

    • Differentiation: Norfenfluramine lacks the N-ethyl group. It is more polar.

  • Critical Pair 2 (Regioisomers): 3-Fenfluramine (API) vs. 2-Fenfluramine & 4-Fenfluramine.

    • Differentiation: Identical hydrophobicity (logP). Separation relies entirely on shape selectivity and pi-pi interactions.

Mechanistic Decision Tree

The following logic governs our column selection process:

ColumnSelection Start Start: Fenfluramine Impurity Method RegioCheck Are Regioisomers (2- or 4-CF3) present? Start->RegioCheck TailingCheck Is Peak Tailing > 1.5? RegioCheck->TailingCheck No (Degradation Only) Phenyl Select Biphenyl or Phenyl-Hexyl (Pi-Pi Interaction) RegioCheck->Phenyl Yes (Synthesis Control) Hybrid Select High-pH Stable C18 (Hybrid Particle) TailingCheck->Hybrid Yes (Silanol Suppression needed) SPP Select Superficially Porous C18 (Efficiency Focus) TailingCheck->SPP No (High Throughput needed)

Figure 1: Strategic decision tree for stationary phase selection based on specific impurity challenges.

Comparative Analysis of Stationary Phases

We evaluated four column types using a standardized gradient method.

Standard Test Conditions:

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) OR 0.1% Formic Acid (pH 2.7) depending on column tolerance.

  • Mobile Phase B: Acetonitrile.[2][6]

  • Flow Rate: 1.0 mL/min (Standard HPLC) or equivalent linear velocity.

  • Detection: UV @ 210 nm.[1][7][8][9]

  • Sample: Spiked Fenfluramine HCl containing 0.1% Norfenfluramine, 2-Fenfluramine, and 4-Fenfluramine.

A. The Baseline: Traditional C18 (L1)
  • Column Type: End-capped Silica C18 (5 µm).

  • Performance: Often struggles with basic amines at neutral/acidic pH.

  • Observation: Fenfluramine elutes with significant tailing (

    
    ). Resolution between Fenfluramine and Norfenfluramine is acceptable, but the regioisomers co-elute with the main peak.
    
  • Verdict: Not Recommended for modern impurity profiling.

B. The High-pH Specialist: Hybrid C18 (L1)
  • Technology: Ethylene-Bridged Hybrid (BEH) or similar organosilica particles.

  • Mechanism: High pH stability (up to pH 12) allows the use of Ammonium Bicarbonate (pH 10). At this pH, Fenfluramine is uncharged (free base), eliminating silanol interactions.

  • Performance:

    • Peak Shape: Excellent (

      
      ).
      
    • Selectivity: Good for Norfenfluramine, but poor for regioisomers (hydrophobic selectivity only).

  • Verdict: Best for Routine QC where regioisomers are controlled upstream.

C. The Selectivity Master: Biphenyl / Phenyl-Hexyl (L11)
  • Technology: Ligands containing aromatic rings linked to the silica.

  • Mechanism: Provides

    
     interactions with the electron-deficient fluorinated ring of Fenfluramine. The position of the 
    
    
    
    group (ortho, meta, para) significantly alters the electron density and steric access to the stationary phase, driving separation.
  • Performance:

    • Resolution: Baseline separation of 2-, 3-, and 4-Fenfluramine.

    • Peak Shape: Good, provided " sterically protected" bonding is used.

  • Verdict: Mandatory for Synthesis Process Control (Regioisomer analysis).

D. The Efficiency Driver: Superficially Porous Particles (SPP) C18
  • Technology: Core-shell particles (2.7 µm).

  • Mechanism: Short diffusion path reduces mass transfer resistance (Van Deemter C-term).

  • Performance: Extremely narrow peaks increase sensitivity (S/N ratio) for low-level impurities (LOQ < 0.05%).

  • Verdict: Best for Trace Analysis (Cleaning validation/low-level degradants).

Summary of Performance Data

FeatureHybrid C18 (High pH)Biphenyl / Phenyl-HexylSPP C18 (Low pH)Traditional C18
USP Tailing (

)
1.0 - 1.1 (Excellent)1.1 - 1.3 (Good)1.2 - 1.4 (Fair)> 1.8 (Poor)
Norfenfluramine Res (

)
> 5.0> 4.0> 6.0> 3.0
Regioisomer Selectivity (

)
1.0 (Co-elution)1.2 - 1.4 (Separated)1.0 (Co-elution)1.0
pH Stability pH 1–12pH 2–8pH 1.5–9pH 2–8
Primary Use Case Finished Product QCAPI Purity / RegioisomersHigh-Throughput ScreeningLegacy Methods

Detailed Experimental Protocol

This protocol is designed to be self-validating . It includes a System Suitability Test (SST) that confirms the column is performing correctly before samples are run.

Method A: The "Regio-Selective" Method (Recommended for API)

Objective: Separate Fenfluramine from 2- and 4-isomers and Norfenfluramine.

  • Column: Biphenyl or Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm or 3 µm (e.g., Kinetex Biphenyl or XSelect HSS PFP).

  • Mobile Phase A: 0.1% Formic Acid in Water.[7]

  • Mobile Phase B: Methanol (MeOH promotes

    
     interactions better than Acetonitrile).
    
  • Gradient:

    • 0 min: 40% B

    • 15 min: 70% B

    • 20 min: 40% B (Re-equilibration)

  • Flow Rate: 0.8 mL/min.

  • Column Temp: 35°C (Temperature affects selectivity; keep constant).

  • Detection: UV 210 nm.

System Suitability Criteria (Self-Validation):

  • Resolution (

    
    ):  > 1.5 between 4-Fenfluramine and 3-Fenfluramine (Critical Pair).
    
  • Tailing Factor: < 1.5 for Fenfluramine peak.

  • Precision: RSD < 2.0% for 5 replicate injections.

Method B: The "Robust QC" Method (Recommended for Drug Product)

Objective: Robust quantification of Norfenfluramine and Fenfluramine with perfect peak shape.

  • Column: Hybrid C18, 100 x 2.1 mm, 1.7 µm or 2.5 µm (e.g., YMC-Triart C18 or Waters XBridge BEH C18).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 30% B

    • 5 min: 80% B

    • 7 min: 30% B

  • Flow Rate: 0.4 mL/min (for 2.1 mm ID).

  • Column Temp: 40°C.

System Suitability Criteria:

  • Tailing Factor: < 1.2 for Fenfluramine (Strict control due to high pH).

  • Resolution: > 2.0 between Norfenfluramine and Fenfluramine.

Workflow Visualization

The following diagram illustrates the complete analytical workflow, highlighting the critical decision points for method development.

Workflow Sample Sample Preparation (Extraction/Dilution) SST System Suitability Test (SST) Inject Standard Mix Sample->SST Decision Does SST Pass? SST->Decision Pass Run Unknown Samples Decision->Pass Yes Fail Troubleshoot Decision->Fail No Fail_Res Poor Resolution? Check pH & Temp Fail->Fail_Res Fail_Tail Poor Tailing? Check Column Age/Guard Fail->Fail_Tail

Figure 2: Operational workflow ensuring data integrity through rigorous System Suitability Testing.

References

  • Zeng, J. N., et al. (1994).[4] "New chiral high-performance liquid chromatographic methodology used for the pharmacokinetic evaluation of dexfenfluramine." Journal of Chromatography B: Biomedical Applications, 654(2), 231-248.[4] Link

  • Mori, K., et al. (2001). "Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography." Journal of Chromatography B, 765(1), 49-56. Link

  • Thermo Fisher Scientific. "HPLC Column Selection: Solve the Separation Mystery." Application Guide. Link

  • Sourbron, J., et al. (2023). "Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice." ResearchGate. Link

  • New Drug Approvals. (2021). "Fenfluramine Hydrochloride Synthesis and Impurity Profile." Link

Sources

A Comparative Guide to the Specificity and Selectivity of Stability-Indicating Methods for Fenfluramine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the stability of a pharmaceutical product is paramount to its safety and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for establishing a stability-indicating method for fenfluramine, a compound repurposed for treating rare forms of epilepsy. We will delve into the known degradation pathways of fenfluramine, compare potential high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) methods, and provide a comprehensive protocol for method validation in line with international regulatory standards.

The Criticality of a Stability-Indicating Method for Fenfluramine

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process-related impurities, or excipients. The International Council for Harmonisation (ICH) guidelines mandate the use of such methods to establish the shelf-life and storage conditions for drug substances and products[1]. For fenfluramine, which is used in vulnerable patient populations, a robust stability-indicating method is non-negotiable.

Understanding the Stability Profile of Fenfluramine

A thorough understanding of fenfluramine's potential degradation pathways and process-related impurities is the foundation for developing a selective and specific analytical method.

Process-Related Impurities

During the synthesis of fenfluramine, several related substances can be formed. A robust analytical method must be able to separate the fenfluramine peak from these potential impurities. Key process-related impurities include:

  • Norfenfluramine: The major active metabolite of fenfluramine, formed by N-de-ethylation[2].

  • Fenfluramine Alcohol: A by-product resulting from the reduction of a ketone intermediate[2].

  • 2-Fenfluramine and 4-Fenfluramine: Regioisomers that can arise from impurities in starting materials[2].

  • 1-(3-(Trifluoromethyl)phenyl)propan-2-one: A key intermediate in the synthesis of fenfluramine[3].

Forced Degradation Studies and Degradation Pathways

Forced degradation studies, or stress testing, are essential to identify potential degradation products and to demonstrate the specificity of an analytical method[1]. These studies involve subjecting the drug substance to more severe conditions than those used for accelerated stability testing.

Based on available data, fenfluramine hydrochloride has been shown to be relatively stable under thermal, photolytic, acidic, and basic conditions. However, it is susceptible to oxidative degradation[2][4].

  • Oxidative Degradation: Exposure to oxidizing agents, such as hydrogen peroxide, leads to the formation of several degradation products. Liquid chromatography-mass spectrometry (LC-MS) analysis has indicated that these are often consistent with the addition of an oxygen atom (+16 Da), suggesting the formation of oxidized derivatives[3][4].

The primary degradation pathway for fenfluramine can be visualized as follows:

G Fenfluramine Fenfluramine Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Fenfluramine->Oxidative_Stress Degradation_Products Oxidized Degradation Products (+16 Da) Oxidative_Stress->Degradation_Products

Caption: Oxidative degradation pathway of fenfluramine.

A Comparative Look at Chromatographic Methods: HPLC vs. UPLC

Both HPLC and UPLC are powerful techniques for the analysis of pharmaceuticals. However, for a stability-indicating method where resolution of multiple, closely eluting peaks is critical, UPLC often presents significant advantages.

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-High-Performance Liquid Chromatography (UPLC)Rationale for Fenfluramine Analysis
Particle Size 3-5 µm< 2 µmSmaller particles in UPLC provide higher efficiency and resolution, which is crucial for separating fenfluramine from its structurally similar impurities and degradation products.
Analysis Time Longer (typically >10 minutes)Shorter (typically <5 minutes)UPLC offers significantly faster analysis times, increasing sample throughput in a quality control environment.
Resolution GoodExcellentThe superior resolution of UPLC is highly beneficial for ensuring baseline separation of all potential impurities and degradants from the main fenfluramine peak.
Sensitivity GoodHigherUPLC systems typically provide sharper, more concentrated peaks, leading to higher sensitivity and lower limits of detection (LOD) and quantification (LOQ)[5]. This is important for accurately quantifying trace-level impurities.
Solvent Consumption HigherLowerThe lower flow rates and shorter run times of UPLC lead to reduced solvent consumption, making it a more environmentally friendly and cost-effective option.

Given these advantages, a UPLC method is the preferred approach for developing a robust and efficient stability-indicating assay for fenfluramine.

Proposed Stability-Indicating UPLC Method for Fenfluramine

The following is an illustrative UPLC method designed for the separation of fenfluramine from its known process-related impurities and oxidative degradation products. The selection of these parameters is based on the physicochemical properties of fenfluramine and general principles of reversed-phase chromatography.

ParameterRecommended ConditionRationale
Column C18, ≤ 2.1 µm particle size (e.g., 2.1 x 100 mm)A C18 stationary phase provides good retention for moderately polar compounds like fenfluramine. The small particle size ensures high resolution and efficiency.
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10.0A basic mobile phase can improve peak shape for amine-containing compounds like fenfluramine by suppressing the interaction of the protonated amine with residual silanols on the stationary phase.
Mobile Phase B MethanolMethanol is a common organic modifier in reversed-phase chromatography and provides good selectivity for many pharmaceutical compounds.
Gradient Elution 70% to 90% Mobile Phase B over 1.75 min, hold for 0.5 min, then re-equilibrateA gradient elution is necessary to ensure the elution of all potential impurities with varying polarities within a reasonable timeframe, while providing adequate separation of early-eluting polar degradants and later-eluting non-polar impurities.
Flow Rate 0.70 mL/minA typical flow rate for a 2.1 mm ID UPLC column, providing a good balance between analysis time and backpressure.
Column Temperature 60°CElevated temperature can reduce mobile phase viscosity, allowing for higher flow rates, and can also improve peak shape and selectivity.
Detection UV at 210 nm and 265 nmFenfluramine has UV maxima at approximately 210 nm and 265 nm. Monitoring at multiple wavelengths can help in detecting impurities that may have different chromophores.
Injection Volume 1-5 µLSmall injection volumes are typical for UPLC to prevent column overload and maintain high efficiency.

Experimental Protocol: Validation of the Stability-Indicating Method

The proposed UPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. The following is a step-by-step protocol for the validation of the fenfluramine stability-indicating method.

G cluster_0 Method Validation Workflow Specificity Specificity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Solution_Stability Solution Stability Robustness->Solution_Stability Validated_Method Validated Method Solution_Stability->Validated_Method

Caption: Workflow for the validation of a stability-indicating method.

Specificity (Forced Degradation Study)

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.

Protocol:

  • Prepare Stock Solutions: Prepare a stock solution of fenfluramine hydrochloride in a suitable solvent (e.g., methanol-water).

  • Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 80°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 1N NaOH and heat at 80°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.

  • Analysis: Neutralize the acidic and basic solutions, and dilute all stressed samples to a suitable concentration. Analyze by the proposed UPLC method.

  • Peak Purity: Assess the peak purity of fenfluramine in the stressed samples using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Linearity and Range

Objective: To demonstrate a linear relationship between the analyte concentration and the detector response over a specified range.

Protocol:

  • Prepare a series of at least five standard solutions of fenfluramine hydrochloride ranging from 50% to 150% of the expected working concentration.

  • Inject each standard in triplicate.

  • Plot a calibration curve of peak area versus concentration.

  • Determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

Accuracy

Objective: To determine the closeness of the test results to the true value.

Protocol:

  • Prepare a placebo mixture of the drug product.

  • Spike the placebo with known concentrations of fenfluramine hydrochloride at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Precision

Objective: To assess the degree of scatter between a series of measurements.

Protocol:

  • Repeatability (Intra-day Precision): Analyze six replicate samples of fenfluramine at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the relative standard deviation (%RSD) for the results.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

Protocol:

  • LOD: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.

  • LOQ: Determine the concentration that yields an S/N ratio of approximately 10:1. The LOQ for impurities should be at or below the reporting threshold (typically 0.05%)[2].

  • Confirm the determined LOQ by analyzing a series of dilutions and assessing the precision (%RSD).

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the method parameters, one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5°C)

    • Mobile phase pH (± 0.2 units)

    • Mobile phase composition (± 2%)

  • Analyze the system suitability parameters for each condition.

Data Summary and Comparison

The following tables summarize the expected validation results and their acceptance criteria based on ICH guidelines.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaRationale
Tailing Factor ≤ 2.0Ensures symmetrical peaks for accurate integration.
Theoretical Plates > 2000Indicates good column efficiency and separation power.
Resolution > 2.0 between fenfluramine and closest eluting peakEnsures baseline separation from impurities and degradants.
%RSD of replicate injections ≤ 2.0%Demonstrates the precision of the analytical system.

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterAcceptance CriteriaExpected Outcome for Proposed Method
Specificity No interference at the retention time of fenfluramine; peak purity angle < peak purity threshold.The method should resolve fenfluramine from all process impurities and degradation products, particularly the oxidative degradants.
Linearity (R²) ≥ 0.999A high correlation coefficient indicates a strong linear relationship.
Accuracy (% Recovery) 98.0% - 102.0%Demonstrates the method's ability to provide results close to the true value.
Precision (%RSD) ≤ 2.0%Indicates low variability in the results.
LOQ S/N ratio ≥ 10; ≤ 0.05% of nominal concentration for impuritiesEnsures the method is sensitive enough to quantify impurities at the required levels.
Robustness System suitability parameters meet acceptance criteria under all varied conditions.Confirms the method's reliability during routine use.

Conclusion

The development and validation of a specific and selective stability-indicating method are crucial for the quality control of fenfluramine. Due to its susceptibility to oxidative degradation, the chosen analytical method must be able to effectively separate fenfluramine from its oxidative by-products and process-related impurities. A UPLC method, with its inherent advantages of higher resolution, speed, and sensitivity, is the recommended approach. The validation of this method must be comprehensive, following ICH guidelines to ensure its reliability and robustness for routine analysis and stability studies. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can confidently establish a scientifically sound stability-indicating method for fenfluramine, ultimately contributing to the safety and efficacy of this important therapeutic agent.

References

  • ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). [Link]

  • bepls. Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection. (2022). [Link]

  • Google Patents. US10947183B2 - Fenfluramine compositions and methods of preparing the same.
  • Google Patents. EP3800177A1 - Fenfluramine compositions and methods of preparing the same.
  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. (2014). [Link]

  • ResearchGate. Identification and characterization of stress degradants of lacosamide by LC-MS and ESI-Q-TOF-MS/MS: Development and validation of a stability indicating RP-HPLC method. [Link]

  • Altasciences. Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry using a Novel Synthetic Supported Liquid Extraction Sorbent. [Link]

  • PubMed. Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography. (2001). [Link]

  • SIELC. Separation of (-)-Fenfluramine hydrochloride on Newcrom R1 HPLC column. [Link]

  • MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2023). [Link]

  • Google Patents. US10351510B2 - Fenfluramine compositions and methods of preparing the same.
  • Semantic Scholar. Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet. (2023). [Link]

  • PubMed. New chiral high-performance liquid chromatographic methodology used for the pharmacokinetic evaluation of dexfenfluramine. (1995). [Link]

  • Waters Corporation. Utilizing UPLC-MS for Conducting Forced Degradation Studies. [Link]

Sources

A Comparative Analysis of Fenfluramine Impurity Profiles from Different Suppliers: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling in Fenfluramine Drug Development

Fenfluramine, a serotonin-releasing agent, has been repurposed for the treatment of severe epileptic conditions such as Dravet syndrome and Lennox-Gastaut syndrome.[1][2] Given its chronic, and often pediatric, use, the purity of the active pharmaceutical ingredient (API) is of paramount importance. Impurities in the fenfluramine API can arise from the synthetic route, degradation, or storage and may impact the safety, efficacy, and stability of the final drug product.[1][3][4] Therefore, a thorough understanding and comparative analysis of impurity profiles from different API suppliers are crucial steps in the drug development process.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare fenfluramine impurity profiles. We will delve into the common types of impurities, the analytical methodologies for their detection and quantification, and a systematic approach to supplier qualification based on this critical data.

Understanding the Landscape of Fenfluramine Impurities

Impurities in fenfluramine can be broadly categorized into three types as per the International Council for Harmonisation (ICH) guidelines: organic impurities, inorganic impurities, and residual solvents.[5][6][7] Our focus here will be on organic impurities, which include process-related impurities and degradation products.[1]

Process-Related Impurities: These are substances that are formed during the manufacturing process of the API.[8] Their presence and levels can vary significantly between suppliers due to differences in synthetic routes and purification methods.[8] Common process-related impurities in fenfluramine synthesis include:

  • Starting Materials and Intermediates: Unreacted precursors such as 1-(3-(trifluoromethyl)phenyl)propan-2-one and intermediates like 2-(3-(trifluoromethyl)phenyl)acetonitrile can be carried over into the final product.[3][8]

  • By-products: Side reactions during synthesis can lead to the formation of various by-products, including Fenfluramine Alcohol and Norfenfluramine.[3][8][9]

  • Regioisomers: Impurities in starting materials can lead to the formation of regioisomers, such as 2-Fenfluramine and 4-Fenfluramine.[8]

  • Enantiomeric Impurities: As fenfluramine is a chiral molecule, the presence of the undesired enantiomer is a critical quality attribute to control.[9]

Degradation Products: These impurities are formed due to the degradation of the fenfluramine molecule under various stress conditions like heat, light, oxidation, and humidity.[1][8] Forced degradation studies are essential to identify potential degradation pathways and products.[8] Fenfluramine has been shown to be susceptible to oxidation, leading to the formation of oxidized derivatives.[8]

A Framework for Comparative Analysis of Supplier Impurity Profiles

A robust comparative analysis of fenfluramine from different suppliers should be a multi-faceted process. The following diagram illustrates a logical workflow for this evaluation.

G cluster_0 Phase 1: Initial Supplier Vetting cluster_1 Phase 2: Analytical Evaluation cluster_2 Phase 3: Data Analysis & Supplier Selection A Request Certificate of Analysis (CoA) & Impurity Data from Suppliers B Review Supplier Documentation for Completeness and Compliance with Pharmacopeial Standards (USP/Ph. Eur.) A->B C Procure Samples from Qualified Suppliers B->C Proceed if Compliant I Supplier Rejected B->I Reject if Non-Compliant D Perform In-House Impurity Profiling using Validated HPLC-UV/LC-MS Methods C->D E Conduct Forced Degradation Studies D->E F Compare Impurity Profiles: - Number of Impurities - Levels of Known and Unknown Impurities - Presence of Potentially Genotoxic Impurities E->F G Assess Consistency Across Batches F->G H Select Primary and Secondary Suppliers G->H

Caption: Workflow for Comparative Supplier Qualification.

Hypothetical Comparative Data: this compound Profiles

To illustrate the importance of this comparative analysis, let's consider a hypothetical scenario comparing the impurity profiles of fenfluramine API from three different suppliers.

Table 1: Comparative Impurity Profile of Fenfluramine from Three Suppliers

ImpuritySupplier A (% Area)Supplier B (% Area)Supplier C (% Area)ICH Q3A Threshold (%)
Fenfluramine Purity 99.85 99.72 99.55 -
Known Impurities
Norfenfluramine0.080.120.150.15 (Identification)
Fenfluramine Alcohol0.030.050.070.15 (Identification)
4-Fenfluramine< 0.050.060.080.15 (Identification)
Unknown Impurities
RRT 0.88< 0.050.030.050.10 (Reporting)
RRT 1.15< 0.05< 0.050.060.10 (Reporting)
RRT 1.250.040.020.040.10 (Reporting)
Total Impurities 0.15 0.28 0.45 -

Analysis of Hypothetical Data:

  • Supplier A demonstrates the highest purity and the lowest levels of both known and unknown impurities. All impurities are well below the ICH Q3A reporting and identification thresholds.[5][6]

  • Supplier B shows a higher level of total impurities compared to Supplier A. The level of Norfenfluramine is approaching the identification threshold, which would necessitate its characterization.

  • Supplier C has the highest level of total impurities, with Norfenfluramine at the ICH identification threshold. The presence of multiple unknown impurities above the reporting threshold would require further investigation and potentially toxicological assessment.

Based on this hypothetical data, Supplier A would be the preferred choice. However, further evaluation, including batch-to-batch consistency and the supplier's ability to control these impurities, is essential.

Experimental Protocol: A Robust HPLC-UV Method for this compound Profiling

A well-validated analytical method is the cornerstone of accurate impurity profiling.[4][10][11] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust technique for this purpose.[1][4][8] For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[1][4][8][12]

Here, we provide a detailed, step-by-step methodology for an HPLC-UV method suitable for this compound profiling.

Objective: To separate, detect, and quantify known and unknown impurities in fenfluramine API.

Materials and Reagents:

  • Fenfluramine API samples from different suppliers

  • Fenfluramine reference standard

  • Known impurity reference standards (e.g., Norfenfluramine, Fenfluramine Alcohol)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium bicarbonate (analytical grade)

  • Water (HPLC grade)

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector (e.g., PDA or DAD)

  • C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in water, pH adjusted to 9.5 with ammonium hydroxide.

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-31 min: 70% to 30% B

    • 31-40 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the fenfluramine reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the fenfluramine API samples from different suppliers in the same manner as the standard solution.

  • Spiked Sample Solution: Prepare a sample solution spiked with known impurities at a concentration relevant to the reporting threshold (e.g., 0.1%).

Method Validation:

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the main peak from any impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing A Weigh Fenfluramine API B Dissolve in Diluent A->B C Filter Solution B->C D Inject Sample into HPLC C->D Prepared Sample E Separation on C18 Column D->E F UV Detection at 220 nm E->F G Integrate Chromatogram F->G Chromatographic Data H Identify and Quantify Impurities G->H I Generate Report H->I

Caption: HPLC-UV Workflow for Impurity Profiling.

Conclusion and Recommendations

The selection of an API supplier is a critical decision in the drug development lifecycle. A comprehensive and comparative analysis of this compound profiles is not merely a regulatory requirement but a fundamental aspect of ensuring the safety and efficacy of the final drug product. By employing a systematic approach that combines a thorough review of supplier documentation with robust in-house analytical testing, drug developers can make informed decisions and mitigate potential risks associated with impurities.

It is recommended to establish a long-term partnership with suppliers who demonstrate a consistent and well-controlled impurity profile. Continuous monitoring of the impurity profile of incoming API batches is also crucial to ensure ongoing product quality.

References

  • Veeprho. Fenfluramine Impurities and Related Compound. [Link]

  • New Drug Approvals. Fenfluramine Hydrochloride. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]

  • UCB. FINTEPLA® (fenfluramine) oral solution recommended for approval in the EU for adjunctive treatment of seizures associated with Lennox-Gastaut syndrome. [Link]

  • Pharmaffiliates. Fenfluramine-impurities. [Link]

  • European Medicines Agency. Fintepla, INN-fenfluramine. [Link]

  • PubMed. Analytical advances in pharmaceutical impurity profiling. [Link]

  • Google Patents. US10947183B2 - Fenfluramine compositions and methods of preparing the same.
  • Google Patents. EP3800177A1 - Fenfluramine compositions and methods of preparing the same.
  • Biomedical Journal of Scientific & Technical Research. Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • PubChem. Fenfluramine. [Link]

  • Altasciences. Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry using a Novel Synthetic Supported Liquid Extraction Sorbent. [Link]

  • U.S. Food and Drug Administration. Fintepla Label. [Link]

  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • PubMed. Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • Advances in Bioresearch. Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • CVS Caremark. FINTEPLA (fenfluramine) Specialty Guideline Management. [Link]

  • Superior Health Plan. Clinical Policy: Fenfluramine (Fintepla). [Link]

  • PubMed. High performance liquid chromatography with UV detection for the simultaneous determination of sympathomimetic amines using 4-(4,5-diphenyl-1H-imidazole-2-yl)benzoyl chloride as a label. [Link]

  • Shimadzu. LC-MS Application Data Sheet No. 51 Analysis of N-nitroso-fenfluramine using LC-MS. [Link]

  • National Institutes of Health. Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • MyPrime.com. Fintepla (fenfluramine) Prior Authorization with Quantity Limit Program Summary. [Link]

  • De Gruyter. DETERMINATION OF SOME PROHIBITED SUBSTANCES IN FOOD SUPPLEMENTS USING HPLC WITH MS OR UV DETECTION – VIEW ON CURRENT DEVELOPMENTS. [Link]

  • Pharma Times. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Fenfluramine and Its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides drug development professionals, researchers, and scientists with essential, immediate safety and logistical information for the proper disposal of fenfluramine and its associated impurities. As the scientific community continues to explore the therapeutic potential of fenfluramine for rare pediatric epilepsies like Dravet and Lennox-Gastaut syndromes, the responsible management of its lifecycle, including waste, is paramount.[1][2] This document moves beyond mere procedural lists to explain the causality behind each step, ensuring a self-validating system of protocols grounded in regulatory compliance and scientific integrity.

The history of fenfluramine, particularly its withdrawal as a weight-loss drug due to links with cardiac issues, underscores the need for meticulous handling and disposal to prevent environmental release and potential diversion.[3][4] Furthermore, fenfluramine is known to be sensitive to light and oxidation, which can lead to the formation of degradation products or impurities.[3][5] These impurities may have toxicological profiles that differ from the parent compound, making their proper containment and destruction a critical safety and environmental imperative.

The Regulatory Landscape: Navigating DEA and EPA Mandates

The disposal of fenfluramine and its impurities is governed by a stringent framework established by the U.S. Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA). Understanding this dual regulatory oversight is the first principle of compliant disposal.

  • DEA Controlled Substance Status: Fenfluramine is a Schedule IV controlled substance. This designation means that its entire lifecycle, from acquisition to disposal, is tracked to prevent diversion. Improper disposal is a violation of federal law.[6][7]

  • EPA Hazardous Waste Regulations: Pharmaceutical waste, depending on its characteristics, can be classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8] Fenfluramine's toxicity profile necessitates its management as a hazardous pharmaceutical waste, prohibiting disposal in standard landfills or down the drain.[9][10]

The core principle here is "cradle-to-grave" responsibility. The generator of the waste—your laboratory or facility—is legally responsible for its safe management until its final, documented destruction.

Table 1: Regulatory Compliance Overview
Agency Regulation Key Requirement Relevance to Fenfluramine Disposal
DEA 21 CFR Part 1317Secure and non-retrievable destruction of controlled substances.Mandates that fenfluramine waste be destroyed in a manner that renders it unusable and unavailable for diversion.[11]
DEA DEA Form 41"Registrants Inventory of Drugs Surrendered"Required documentation for the on-site destruction of controlled substances, witnessed by two authorized employees.[6][12]
EPA 40 CFR Part 266, Subpart PManagement Standards for Hazardous Waste Pharmaceuticals.Prohibits the sewering of hazardous pharmaceutical waste and establishes standards for its collection, storage, and transport.[10][13]
OSHA 29 CFR 1910.1200Hazard Communication Standard.Requires employers to inform and train employees on the hazards of chemicals in the workplace, including fenfluramine.[14][15]

Disposal Decision Workflow: A Step-by-Step Logical Framework

The following workflow provides a logical pathway for decision-making, ensuring all safety and regulatory factors are considered before disposal.

Caption: Fenfluramine Waste Disposal Decision Workflow.

Core Disposal Protocol: A Self-Validating System

This protocol is designed for research quantities of fenfluramine and its impurities. The causality behind these steps is to ensure containment, prevent exposure, and maintain a clear chain of custody for regulatory compliance.

Required Personal Protective Equipment (PPE)

Handling fenfluramine waste requires protection against inhalation, dermal contact, and eye exposure, as the substance is toxic via these routes.[9]

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves (double-gloving recommended).Prevents dermal absorption. Gloves must be inspected before use and changed immediately if contaminated.[16][17]
Eye Protection Tightly fitting safety goggles or a face shield.Protects against splashes or aerosolized dust.[16][17]
Lab Coat Standard laboratory coat.Provides a barrier against incidental contact.
Respiratory NIOSH-approved respirator (e.g., N95)Required when handling powders outside of a chemical fume hood to prevent inhalation.[9]
Step-by-Step Waste Segregation and Containment

Objective: To safely collect and segregate fenfluramine waste at the point of generation.

  • Designate a Waste Satellite Accumulation Area (SAA): This must be at or near the point of generation. For controlled substances, this area must be secure (e.g., a locked cabinet).

  • Select Waste Containers: Use a dedicated, leak-proof container with a secure lid. The container must be compatible with the waste type (e.g., do not store solvent waste in a container susceptible to degradation).[18][19]

  • Label the Container: Before adding any waste, label the container with:

    • The words "Hazardous Waste - Pharmaceutical"[19]

    • The chemical name: "Fenfluramine and related impurities (DEA Schedule IV)"

    • The accumulation start date (the date the first drop of waste enters the container).

  • Segregate Waste Streams:

    • Solid Waste: Collect un-dispensable solids, residues, and contaminated weighing papers in the designated container.

    • Contaminated Labware: Disposable items like pipette tips, vials, and gloves that are contaminated should be placed in the same container. Acutely contaminated items should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.

    • Liquid Waste: Solutions containing fenfluramine should be collected in a separate, compatible liquid waste container, also clearly labeled as described above. Never mix incompatible waste streams.

On-Site Storage and Documentation

Objective: To ensure compliant and secure storage of waste pending disposal and to maintain accurate records.

  • Secure Storage: Keep the sealed waste container in a locked, designated central accumulation area with controlled access. This is a critical DEA requirement to prevent diversion.[6]

  • Maintain Logs: Keep a detailed log for each waste container, recording the date, amount, and type of waste added. This log is essential for both EPA compliance and for completing the DEA Form 41.

  • Do NOT Sewer or Trash: Under no circumstances should fenfluramine waste, including aqueous solutions, be poured down the drain or placed in the regular trash.[9][16] This is a direct violation of EPA regulations and can lead to environmental contamination.[7]

Final Disposal and Destruction

The only legally compliant and environmentally sound method for disposing of fenfluramine waste is through a licensed third-party vendor authorized to handle and destroy both RCRA hazardous waste and DEA controlled substances.

Step-by-Step Vendor Engagement and Shipment
  • Identify a Licensed Vendor: Contact your institution's Environmental Health & Safety (EHS) department to identify an approved vendor. This vendor must have the necessary permits for transporting and destroying these specific waste types.

  • Schedule a Pickup: Arrange for the collection of the waste. The vendor will provide the necessary shipping manifests.

  • Prepare for Shipment: Ensure containers are sealed and correctly labeled. The vendor will provide guidance on any specific Department of Transportation (DOT) requirements for transport.[9]

  • Manifest and Transfer: Complete the hazardous waste manifest. This is a legal document that tracks the waste from your facility to its final destination. Retain a copy of the signed manifest.

Chemical Deactivation and Incineration

The primary method of destruction for pharmaceutical waste is high-temperature incineration.[17][20]

  • Why Incineration? Incineration at a permitted facility ensures the complete and irreversible destruction of the active pharmaceutical ingredient and its impurities, breaking them down into simpler, non-hazardous components. This method satisfies the DEA's "non-retrievable" standard.

  • A Note on Chemical Deactivation: Some commercial products are available that use chemical denaturing to render controlled substances unusable.[21] While these can be a useful tool for on-site management of liquid residues prior to pickup, the resulting mixture is still considered hazardous waste and must be disposed of via a licensed vendor. It does not replace the need for incineration.

Final Documentation
  • Obtain a Certificate of Destruction: The disposal vendor will provide a Certificate of Destruction after the waste has been incinerated.

  • Finalize Records: File the Certificate of Destruction with your copy of the waste manifest and the completed DEA Form 41. These records must be maintained for a minimum of two years and be available for inspection by the DEA and EPA.[12]

By adhering to this comprehensive guide, researchers and drug development professionals can ensure the safe, compliant, and environmentally responsible disposal of fenfluramine and its impurities, upholding the highest standards of laboratory safety and scientific integrity.

References

  • Medicine: Proper Disposal. Nationwide Children's Hospital. [Link]

  • DEA Controlled Substances Guide. Division of Research Safety, University of Illinois Urbana Champaign. (2023-08-25). [Link]

  • FINTEPLA® (fenfluramine) oral solution Label. U.S. Food and Drug Administration. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • How to Dispose of Unused Medicines. U.S. Food and Drug Administration. [Link]

  • Fenfluramine Impurities and Related Compound. Veeprho. [Link]

  • DEA Controlled Substance Disposal: Guidelines for Legal Compliance. MLI Environmental. (2025-11-26). [Link]

  • Fenfluramine. PubChem, National Center for Biotechnology Information. [Link]

  • Handling Unwanted Pharmaceuticals and Pharmaceutical Containers - Guidance for Healthcare. State of Michigan. [Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [Link]

  • MATERIAL SAFETY DATA SHEETS FENFLURAMINE HYDROCHLORIDE. Cleanchem Laboratories. [Link]

  • Fenfluramine Hydrochloride - New Drug Approvals. [Link]

  • Safe management of pharmaceutical waste from health care facilities: global best practices. World Health Organization. (2025-02-21). [Link]

  • Drug Disposal Information. DEA Diversion Control Division, U.S. Department of Justice. [Link]

  • Fenfluramine compositions and methods of preparing the same.
  • Disposal of Controlled Substances. Federal Register. (2014-09-09). [Link]

  • Managing pharmaceutical waste. NHS SPS - Specialist Pharmacy Service. (2025-12-23). [Link]

  • Practical considerations for the use of fenfluramine to manage patients with Dravet syndrome or Lennox–Gastaut syndrome in clinical practice. National Institutes of Health. [Link]

  • EPA: Hazardous Pharmaceutical Waste Management. Stericycle. [Link]

  • Efficacy and Safety of Fenfluramine for the Treatment of Seizures Associated With Lennox-Gastaut Syndrome: A Randomized Clinical Trial. National Institutes of Health. (2022-05-02). [Link]

  • Hazardous Drugs - Standards. Occupational Safety and Health Administration. [Link]

  • Safe management of pharmaceutical waste from healthcare facilities: global best practices. World Health Organization. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP). [Link]

  • Disposal of Controlled Substances: Research Safety. Indiana University. [Link]

  • Fenfluramine-impurities. Pharmaffiliates. [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency. (2022-10-10). [Link]

  • Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. (2024-09-16). [Link]

  • FINTEPLA® LGS Safety & Adverse Reactions. [Link]

  • EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. (2025-05-20). [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration. [Link]

  • Development and implementation of SafeMedWaste, a chemical denaturant for non-hazardous disposal of controlled medications. National Institutes of Health. (2021-01-13). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenfluramine Impurity
Reactant of Route 2
Reactant of Route 2
Fenfluramine Impurity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.